Milnacipran Hydrochloride
Description
See also: Milnacipran (has active moiety); Levomilnacipran (related).
Structure
2D Structure
Propriétés
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046785 | |
| Record name | Milnacipran hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101152-94-7 | |
| Record name | Milnacipran hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101152-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101152947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milnacipran hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILNACIPRAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ43O5WW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milnacipran Hydrochloride's Mechanism of Action in Fibromyalgia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of milnacipran (B1663801) hydrochloride in the context of fibromyalgia. It is intended for an audience with a strong background in pharmacology, neuroscience, and drug development. This document synthesizes preclinical and clinical data to elucidate how milnacipran exerts its therapeutic effects, with a focus on its interaction with monoamine transporters and the subsequent modulation of descending pain pathways.
Executive Summary
Fibromyalgia is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, and cognitive dysfunction.[1] While its pathophysiology is not fully elucidated, a key feature is believed to be the centralized sensitization of pain processing within the central nervous system (CNS). Milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated efficacy in alleviating the symptoms of fibromyalgia.[1][2][3] Its primary mechanism of action involves the potentiation of serotonergic and noradrenergic neurotransmission, which in turn enhances the activity of the descending inhibitory pain pathways.[1][3][4] This guide will delve into the specific molecular interactions, signaling cascades, and the experimental evidence that underpins our current understanding of milnacipran's therapeutic action in fibromyalgia.
Molecular Targets and Binding Affinity
Milnacipran's primary molecular targets are the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). By inhibiting these transporters, milnacipran effectively increases the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[4] Unlike some other SNRIs, milnacipran exhibits a relatively balanced and potent inhibition of both SERT and NET, with a slightly greater potency for NET.[5]
Table 1: In Vitro Binding Affinities (Ki) of Milnacipran for Human Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 123 | [6] |
| Norepinephrine Transporter (NET) | 200 | [6] |
Table 2: In Vitro Reuptake Inhibition (IC50) of Milnacipran
| Transporter | IC50 (nM) | Reference |
| Serotonin (5-HT) Reuptake | 28.0 | [7] |
| Norepinephrine (NE) Reuptake | 29.6 | [7] |
Milnacipran displays minimal affinity for other neurotransmitter receptors, including adrenergic, muscarinic, and histaminergic receptors, which contributes to its favorable side-effect profile compared to tricyclic antidepressants (TCAs).[7][8]
Signaling Pathways
The therapeutic effects of milnacipran in fibromyalgia are primarily attributed to its ability to enhance the descending inhibitory pain pathways. These pathways, originating in the brainstem, project to the dorsal horn of the spinal cord and play a crucial role in modulating nociceptive signals.
Descending Inhibitory Pain Pathway
The following diagram illustrates the logical relationship between milnacipran's action and the modulation of pain signals.
Caption: Logical flow of milnacipran's action on pain modulation.
G-Protein Coupled Receptor (GPCR) Signaling in the Dorsal Horn
Increased levels of serotonin and norepinephrine in the dorsal horn activate their respective G-protein coupled receptors (GPCRs) on presynaptic and postsynaptic neurons. This activation triggers intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Simplified GPCR signaling in dorsal horn neurons.
Experimental Protocols
In Vitro Receptor Binding and Reuptake Inhibition Assays
These assays are fundamental in determining the affinity and potency of milnacipran for its molecular targets.
Experimental Workflow for Receptor Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Tissue/Cell Preparation: Membranes from cells recombinantly expressing human serotonin transporter (SERT) or norepinephrine transporter (NET) are prepared.
-
Radioligand: A specific radioligand, such as [3H]citalopram for SERT or [3H]nisoxetine for NET, is used.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of milnacipran.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of milnacipran that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Microdialysis studies in animal models are crucial for assessing the in vivo effects of milnacipran on extracellular neurotransmitter levels in specific brain regions.
Experimental Workflow for In Vivo Microdialysis:
Caption: Workflow for an in vivo microdialysis experiment.
Methodology:
-
Animal Model: Typically, rats or mice are used. For fibromyalgia research, models of chronic widespread pain may be employed.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest, such as the prefrontal cortex or hypothalamus.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of milnacipran.
-
Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate are quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Clinical Trials in Fibromyalgia
The efficacy and safety of milnacipran in treating fibromyalgia have been established through multiple randomized, double-blind, placebo-controlled clinical trials.[1][9][10]
Table 3: Summary of a Representative Phase III Clinical Trial Design
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter |
| Patient Population | Adults meeting the American College of Rheumatology (ACR) criteria for fibromyalgia |
| Intervention | Milnacipran (e.g., 100 mg/day or 200 mg/day) or placebo |
| Duration | Typically 12-27 weeks of stable-dose treatment |
| Primary Endpoints | Composite responder analysis, often including measures of pain, patient global impression of change (PGIC), and physical function (e.g., SF-36 Physical Component Summary) |
| Secondary Endpoints | Assessments of fatigue, sleep, and cognitive function |
Methodology:
-
Patient Selection: Patients are rigorously screened to ensure they meet the diagnostic criteria for fibromyalgia and have no contraindications to the study medication.
-
Randomization and Blinding: Patients are randomly assigned to receive either milnacipran or a placebo in a double-blind manner, meaning neither the patients nor the investigators know who is receiving the active drug.
-
Dose Titration: The dose of milnacipran is typically escalated over an initial period to the target maintenance dose to improve tolerability.
-
Efficacy Assessments: A variety of validated patient-reported outcome measures are used to assess changes in pain, overall improvement, physical function, fatigue, and other fibromyalgia symptoms.
-
Safety Monitoring: Adverse events are systematically recorded throughout the trial.
Conclusion
The mechanism of action of this compound in fibromyalgia is multifaceted but centers on its ability to enhance the descending inhibitory pain pathways through the dual reuptake inhibition of serotonin and norepinephrine. This action at the molecular level translates to a clinically meaningful reduction in pain and other key symptoms of fibromyalgia. The favorable pharmacokinetic profile and lack of significant off-target receptor binding contribute to its clinical utility. Future research may further elucidate the downstream signaling events and the precise role of milnacipran in modulating central sensitization in fibromyalgia, potentially leading to the development of even more targeted and effective therapies.
References
- 1. Milnacipran for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milnacipran: a selective serotonin and norepinephrine dual reuptake inhibitor for the management of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Continuing efficacy of milnacipran following long-term treatment in fibromyalgia: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibromyalgia, milnacipran and experimental pain modulation: study protocol for a double blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioural characterization of milnacipran, a serotonin and noradrenaline reuptake inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Milnacipran for the treatment of fibromyalgia in adults: a 15-week, multicenter, randomized, double-blind, placebo-controlled, multiple-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical pharmacology of milnacipran hydrochloride
An In-Depth Technical Guide to the Preclinical Pharmacology of Milnacipran (B1663801) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milnacipran hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of major depressive disorder and fibromyalgia.[1][2] Its distinct pharmacological profile, characterized by balanced dual monoamine reuptake inhibition and a favorable side-effect profile, stems from its specific molecular interactions. This document provides a comprehensive overview of the preclinical pharmacology of milnacipran, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties in various non-clinical models. It is intended to serve as a technical resource, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex pathways and workflows to facilitate a deeper understanding for research and development professionals.
Mechanism of Action
Milnacipran's primary therapeutic action is the potent and relatively balanced inhibition of the presynaptic reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[3][4] By binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), milnacipran blocks the removal of these monoamines from the synaptic cleft. This leads to an increased concentration and prolonged availability of 5-HT and NE to act on postsynaptic receptors.[2][3] In vivo microdialysis studies in rodents have confirmed that acute administration of milnacipran dose-dependently increases extracellular levels of both norepinephrine and serotonin in key brain regions such as the hypothalamus and medial prefrontal cortex.[3][5][6]
A defining characteristic of milnacipran is its high specificity. Unlike tricyclic antidepressants (TCAs), it lacks any significant affinity for other neurotransmitter receptors, including noradrenergic, muscarinic, or histaminergic receptors.[3][4][7][8] This lack of interaction with other receptors is a key factor in its improved tolerability profile compared to older classes of antidepressants.[4][7] Furthermore, milnacipran does not affect dopamine (B1211576) reuptake.[3]
Pharmacodynamics
In Vitro Receptor Binding and Reuptake Inhibition
The affinity of milnacipran for monoamine transporters has been quantified through various in vitro assays. While generally considered to have balanced effects, some studies indicate a slightly greater potency for NET over SERT.[5] Unlike other SNRIs such as venlafaxine (B1195380) or duloxetine, which are more selective for SERT, milnacipran's potency ratio for NE and 5-HT reuptake inhibition is closer to 1:1.[9] The binding and uptake inhibition profile of milnacipran more closely resembles that of TCAs than other SNRIs, though it lacks the receptor promiscuity of TCAs.[10]
Table 1: In Vitro Transporter Inhibition and Binding Affinity of Milnacipran
| Target | Parameter | Value (nM) | Species/System | Reference |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | IC₅₀ | 77 | - | [6] |
| Serotonin Transporter (SERT) | IC₅₀ | 420 | - | [6] |
| Human NET | Kᵢ (Uptake Inhibition) | 68 | HEK Cells | [11] |
| Human SERT | Kᵢ (Uptake Inhibition) | 151 | HEK Cells |[11] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
In Vivo Animal Models
Milnacipran has demonstrated efficacy in a range of validated animal models of depression and pain, which supports its clinical utility.
-
Antidepressant-like Activity: Milnacipran is active in models such as the forced swimming test in mice and the learned helplessness and olfactory bulbectomized rat models.[3] In the forced swimming test, oral administration of milnacipran (30 and 60 mg/kg) significantly reduced immobility time in rats.[6]
-
Analgesic Effects: The analgesic properties of milnacipran are evident in various pain models. In the tail-flick test in mice, both acute and chronic administration of milnacipran (30 and 50 mg/kg) produced significant analgesic effects.[12][13][14] Its efficacy has also been demonstrated in neuropathic pain models, such as those involving nerve ligation, where it can ameliorate hyperalgesia and allodynia.[5][15] These effects are thought to be mediated by the enhancement of descending inhibitory pain pathways involving both serotonergic and noradrenergic systems.[2][15]
Pharmacokinetics
Preclinical studies, particularly in mice, have characterized the pharmacokinetic profile of milnacipran. It generally exhibits rapid absorption and good bioavailability.[7] A key feature is its limited metabolism; the majority of the drug is excreted in the urine either as the unchanged parent compound or as an inactive glucurono-conjugate.[7][9] This, combined with its negligible interaction with cytochrome P450 enzymes, gives milnacipran a low potential for pharmacokinetic drug-drug interactions.[9] It also displays low protein binding.[7][9]
Table 2: Pharmacokinetic Parameters of Milnacipran in Mice (Following a 30 mg/kg dose)
| Parameter | Value | Route | Reference |
|---|---|---|---|
| Bioavailability | 92.5% | Intraperitoneal | [16] |
| Tₘₐₓ (Plasma) | 5 minutes | Intraperitoneal | [16] |
| Tₘₐₓ (Brain) | 60 minutes | Intraperitoneal & Intravenous | [16] |
| Protein Binding (Human) | ~13% | - |[7][9] |
Tₘₐₓ: Time to reach maximum concentration.
Experimental Protocols
Protocol: In Vitro Monoamine Reuptake Inhibition Assay
This protocol describes a common method for determining the potency of a compound to inhibit serotonin or norepinephrine reuptake using cell lines stably expressing the human transporters.[17][18]
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SERT (hSERT) or NET (hNET) are commonly used.[17][19]
-
Plating: Plate cells (e.g., 200,000 cells/well) in appropriate multi-well plates (e.g., 24-well) pre-coated with a substance like poly-D-lysine and incubate overnight.[19][20]
2. Assay Procedure:
-
Washing: On the day of the experiment, remove the culture medium and gently wash the cell monolayers with an assay buffer (e.g., Krebs-Ringer-HEPES, KRH).[19]
-
Pre-incubation: Add assay buffer containing various concentrations of the test compound (milnacipran) and incubate for a short period (e.g., 10-20 minutes) at 37°C.[20][21]
-
Initiation of Uptake: Initiate the reuptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) at a concentration near its Kₘ value.[18][19]
-
Incubation: Incubate for a defined period (e.g., 15-60 minutes) at 37°C to allow for transporter-mediated uptake.[18]
-
Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.[17]
3. Measurement and Data Analysis:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a known potent inhibitor (e.g., desipramine (B1205290) for NET, paroxetine (B1678475) for SERT).[21] Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
Protocol: In Vivo Tail-Flick Test for Analgesia
This protocol outlines a standard procedure for assessing the analgesic effects of a compound in rodents.[12][13]
1. Animals and Acclimation:
-
Species: Male BALB/c mice are commonly used.[12]
-
Acclimation: Allow animals to acclimate to the laboratory environment and handling for several days before testing.
2. Experimental Procedure:
-
Baseline Latency: Gently restrain the mouse and focus a beam of radiant heat onto a specific point on the ventral surface of the tail. Measure the time it takes for the mouse to "flick" its tail away from the heat source. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer milnacipran (e.g., 10, 30, 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).[12][14]
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.
3. Data Analysis:
-
Calculate Analgesia: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Compare the latencies or %MPE values between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A statistically significant increase in latency indicates an analgesic effect.[12][14]
Conclusion
The preclinical pharmacological profile of this compound establishes it as a potent and specific dual inhibitor of serotonin and norepinephrine reuptake. Its efficacy in animal models of depression and pain is well-documented and provides a strong basis for its clinical applications.[3] Key distinguishing features include its relatively balanced affinity for SERT and NET, and a notable lack of activity at other neurotransmitter receptors, which contributes to its safety and tolerability.[3][9] Furthermore, its simple pharmacokinetic profile, characterized by limited metabolism and low protein binding, minimizes the risk of drug-drug interactions.[7][9] This comprehensive preclinical data set underscores the rational design of milnacipran and provides a solid foundation for further research into its therapeutic mechanisms and potential applications.
References
- 1. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Preclinical pharmacology of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milnacipran, a new serotonin and noradrenaline reuptake inhibitor: an overview of its antidepressant activity and clinical tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological effects of milnacipran, a new antidepressant, given repeatedly on the alpha1-adrenergic and serotonergic 5-HT2A systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. researchgate.net [researchgate.net]
- 12. The evaluation of analgesic effects of milnacipran and sertraline in tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The evaluation of analgesic effects of milnacipran and sertraline in tail-flick test. | Semantic Scholar [semanticscholar.org]
- 14. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 15. A Double-Blind, Placebo-Controlled, Parallel-Group Pilot Study of Milnacipran for Chronic Radicular Pain (Sciatica) Associated With Lumbosacral Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Chiral Resolution of Milnacipran Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways and chiral resolution methodologies for milnacipran (B1663801) hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). The document details experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to elucidate key processes, serving as a core resource for professionals in drug development and chemical research.
Synthesis of Racemic cis-Milnacipran Hydrochloride
The most common synthetic route to racemic cis-milnacipran hydrochloride initiates from phenylacetonitrile (B145931) and epichlorohydrin. This pathway involves the formation of a cyclopropane (B1198618) ring followed by functional group manipulations to yield the final active pharmaceutical ingredient.
Synthetic Pathway Overview
Caption: Racemic synthesis of cis-milnacipran hydrochloride.
Experimental Protocol: Synthesis from Phenylacetonitrile
Step 1: Synthesis of 1-Phenyl-2-cyanocyclopropylacetonitrile
-
To a stirred suspension of sodium amide in toluene, slowly add a solution of phenylacetonitrile in toluene at a temperature maintained between 0-5°C.
-
After the addition is complete, stir the reaction mixture for 1 hour at 10°C.
-
Cool the mixture and slowly add epichlorohydrin, maintaining the temperature below 10°C.
-
Allow the reaction to proceed overnight at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Hydrolysis to cis-1-Phenyl-2-aminomethylcyclopropanecarboxylic acid
-
Treat the crude 1-phenyl-2-cyanocyclopropylacetonitrile with an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the amino acid.
-
Filter the solid, wash with water, and dry to yield the desired product.
Step 3: Amidation to cis-Milnacipran Base
-
Suspend the amino acid in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC or EDC) and diethylamine.
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture and wash the filtrate with water and brine.
-
Dry the organic layer and evaporate the solvent to obtain cis-milnacipran base.
Step 4: Formation of cis-Milnacipran Hydrochloride
-
Dissolve the cis-milnacipran base in a suitable solvent (e.g., isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate. Filter the solid, wash with a cold solvent, and dry under vacuum.[1]
Enantioselective Synthesis of Levomilnacipran (B1675123) ((1S,2R)-Milnacipran)
The enantiomerically pure active form of milnacipran, levomilnacipran, can be synthesized via asymmetric routes. One notable method starts from phenylacetic acid, establishing the desired stereochemistry early in the synthesis.[2][3]
Synthetic Pathway Overview
Caption: Enantioselective synthesis of levomilnacipran.
Experimental Protocol: Enantioselective Synthesis from Phenylacetic Acid[2][4]
A detailed experimental protocol for this multi-step synthesis is complex and proprietary in some aspects. However, the key steps involve:
-
Asymmetric Alkylation: Phenylacetic acid is alkylated using a chiral auxiliary to introduce the first stereocenter.
-
Amide Formation: The resulting chiral carboxylic acid is converted to an amide.
-
Diastereoselective Cyclopropanation: A key step where the cyclopropane ring is formed with high diastereoselectivity.
-
Functional Group Transformations: A series of steps to convert the intermediate into the final levomilnacipran hydrochloride.
Chiral Resolution of Racemic Milnacipran
Separation of the enantiomers of racemic milnacipran is a crucial process to obtain the more active levomilnacipran. The primary methods employed are chiral High-Performance Liquid Chromatography (HPLC) and preferential crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers of milnacipran, leading to their separation.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralcel OD | n-Hexane/Isopropanol/Diethylamine | 1.0 | 220 | Low | ~1.20 | [4] |
| Chiralcel OD-H | n-Hexane/Isopropanol/Diethylamine | 1.0 | 220 | Low | ~1.20 | [4] |
| Chiralcel OJ | n-Hexane/Isopropanol | 0.5 | 220 | High | >1.5 | [4] |
| Astec CYCLOBOND™ I 2000 RSP | Acetonitrile/Triethylamine (B128534) Acetate Buffer (pH 6.0) | 0.8 | 220 | 1.63 | - | [5] |
Note: "-" indicates data not available in the cited source.
-
System Preparation: Equilibrate the chiral column (e.g., Astec CYCLOBOND™ I 2000 RSP, 250 x 4.6 mm, 5 µm) with the mobile phase (e.g., acetonitrile-0.1% triethylamine acetate, pH 6.0; 5:95 v/v) at a flow rate of 0.8 mL/min.[5]
-
Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 20 µL) of the sample solution onto the HPLC system.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 220 nm.[5]
-
Data Analysis: Calculate the resolution, separation factor, and enantiomeric excess from the resulting chromatogram.
Caption: Workflow for chiral HPLC resolution of milnacipran.
Preferential Crystallization
Preferential crystallization is a technique that can be used to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of enantiopure crystals. A derivative of milnacipran, N-isobutyramide, has been identified as a conglomerate-forming compound, enabling its resolution by this method.[6][7]
-
Preparation of Supersaturated Racemic Solution: Prepare a supersaturated solution of racemic milnacipran N-isobutyramide in a suitable solvent (e.g., ethanol) at a specific temperature.
-
Seeding: Introduce a small amount of pure crystals of one enantiomer (the seed crystals) into the supersaturated solution.
-
Crystallization: Maintain the solution at a constant temperature with gentle agitation. The seeded enantiomer will preferentially crystallize out of the solution.
-
Isolation: After a specific period, filter the crystals and wash them with a cold solvent.
-
Analysis: Determine the enantiomeric excess of the crystallized product and the mother liquor.
-
Resolution of the Other Enantiomer: The mother liquor, now enriched in the other enantiomer, can be used in a subsequent crystallization step by seeding with the corresponding enantiopure crystals.
Caption: Preferential crystallization process for chiral resolution.
This technical guide provides a foundational understanding of the synthesis and chiral resolution of this compound. For further details, researchers are encouraged to consult the cited literature.
References
- 1. EP2114868A2 - Novel polymorphic forms of this compound - Google Patents [patents.google.com]
- 2. Enantioselective synthesis of levomilnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of levomilnacipran - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chiral HPLC analysis of milnacipran and its FMOC-derivative on cellulose-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a conglomerate-forming derivative of (±)-milnacipran and its enantiomeric resolution by preferential crystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Investigational Applications of Milnacipran in Preclinical Neuropathic Pain Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor (SNRI), is under active investigation for its analgesic properties in various neuropathic pain states. Preclinical studies in rodent models have been instrumental in elucidating its mechanisms of action and therapeutic potential. This technical guide synthesizes key findings from this research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Efficacy of Milnacipran in Rodent Models of Neuropathic Pain
Milnacipran has demonstrated significant anti-allodynic and anti-hyperalgesic effects across multiple animal models of neuropathic pain. The following tables summarize the quantitative outcomes from key studies.
Table 1: Efficacy of Intrathecal Milnacipran in the Spinal Nerve Ligation (SNL) Rat Model
| Dose (µg) | Route of Administration | Time Point | Outcome Measure | Result | Citation |
| 0.1 - 10.0 | Intrathecal | Not Specified | Mechanical Allodynia (von Frey) | Dose-dependent reduction in allodynia | [1] |
| 3 - 100 | Intrathecal | Up to 7 hours | Mechanical Allodynia (von Frey) | Dose-dependent antiallodynic effects | [2] |
Table 2: Efficacy of Systemic Milnacipran in Various Neuropathic Pain Models
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Outcome Measure | Result | Citation |
| Cisplatin-Induced Neuropathy | Mouse | 10, 30, 50 | Intraperitoneal | Mechanical Allodynia (von Frey) | Dose-dependent increase in paw withdrawal threshold | [3] |
| Spinal Nerve Ligation | Mouse | 7.5 - 120 | Oral | Mechanical Allodynia & Thermal Hyperalgesia | Increased withdrawal threshold and latency | [4] |
| Oxaliplatin-Induced Neuropathy | Not Specified | 3 - 30 | Intraperitoneal | Mechanical Allodynia | Dose-dependent suppression of allodynia | [5] |
| Chronic Low Back Pain with Neuropathic Component | Human | 100 - 200 (daily) | Oral | Pain Scores | No significant difference from placebo | [6][7][8] |
Core Experimental Protocols
The following sections detail the methodologies for inducing neuropathic pain and assessing pain-related behaviors in the cited studies.
Induction of Neuropathic Pain
Spinal Nerve Ligation (SNL): This model is widely used to induce neuropathic pain in rodents.[9][10] The procedure involves the tight ligation of the L5 and L6 spinal nerves in rats or the L5 spinal nerve in mice.[1][2][4] This injury to the peripheral nerve leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[9]
Cisplatin-Induced Neuropathy: This model mimics chemotherapy-induced neuropathic pain.[3] Peripheral neuropathy is induced by repeated intraperitoneal injections of cisplatin (B142131) (e.g., 2.3 mg/kg/day for six doses on alternate days).[3] This protocol leads to the development of mechanical allodynia.[3]
Assessment of Pain-Related Behaviors
Mechanical Allodynia: This is typically measured using von Frey filaments.[1][2][3][11] Animals are placed on a mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the minimum force required to elicit a withdrawal response.[12]
Thermal Hyperalgesia: The Hargreaves test is a common method for assessing thermal sensitivity.[12] A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[12] A shortened withdrawal latency indicates thermal hyperalgesia.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental processes and the proposed mechanisms of milnacipran's action.
Mechanism of Action
Milnacipran's primary mechanism of action in alleviating neuropathic pain is attributed to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14][15] By blocking the serotonin (5-HT) and norepinephrine (B1679862) (NE) transporters, milnacipran increases the concentration of these neurotransmitters in the synaptic cleft, particularly within the descending inhibitory pain pathways originating in the brainstem.[16][17][18] This enhancement of serotonergic and noradrenergic signaling in the spinal cord dorsal horn is thought to suppress the transmission of nociceptive signals.[14][19]
Several studies suggest that the noradrenergic component may be particularly crucial for its analgesic effects in neuropathic pain states.[4][19] In nerve-ligated mice, the anti-allodynic and anti-hyperalgesic effects of milnacipran were lost after noradrenergic denervation but not after serotonergic denervation.[4] The analgesic effects are mediated, at least in part, by the activation of α2-adrenergic and serotonin receptors in the spinal cord.[2][14][19]
Furthermore, emerging evidence suggests that milnacipran may also directly modulate N-methyl-D-aspartate (NMDA) receptors in the spinal dorsal horn.[20] This potential NMDA receptor antagonism could contribute to its anti-hyperalgesic effects by reducing central sensitization, a key mechanism in the maintenance of chronic pain.[20][21] Intrathecal administration of milnacipran has been shown to suppress NMDA-induced thermal hyperalgesia and reduce the amplitude of NMDA-mediated currents in spinal neurons.[20]
References
- 1. Antiallodynic Effects of the Milnacipran in a Rat Model of Neuropathic Pain [painresearch.or.kr]
- 2. The monoamine-mediated antiallodynic effects of intrathecally administered milnacipran, a serotonin noradrenaline reuptake inhibitor, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milnacipran Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiallodynic and antihyperalgesic effect of milnacipran in mice with spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Milnacipran for neuropathic pain in adults | Cochrane [cochrane.org]
- 7. Milnacipran for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Milnacipran for neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of milnacipran, a 5-HT and noradrenaline reuptake inhibitor, on C-fibre-evoked field potentials in spinal long-term potentiation and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gpnotebook.com [gpnotebook.com]
- 16. A Double-Blind, Placebo-Controlled, Parallel-Group Pilot Study of Milnacipran for Chronic Radicular Pain (Sciatica) Associated With Lumbosacral Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Milnacipran inhibits glutamatergic N-methyl-D-aspartate receptor activity in spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The use of NMDA-receptor antagonists in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism: Early Research on Milnacipran's Neurotransmitter Reuptake Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Milnacipran (B1663801) is a serotonin-norepinephrine reuptake inhibitor (SNRI) recognized for its therapeutic effects in the management of fibromyalgia and major depressive disorders.[1] Its clinical efficacy is rooted in its distinct ability to modulate the levels of two key neurotransmitters, serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), within the synaptic cleft.[1] This technical guide delves into the foundational preclinical research that elucidated milnacipran's primary mechanism of action: the inhibition of serotonin and norepinephrine transporters (SERT and NET). We will explore the quantitative data from early in vitro and in vivo studies, detail the experimental methodologies employed, and visualize the key pathways and workflows involved.
Quantitative Analysis of Milnacipran's Affinity and Potency
Early preclinical investigations were crucial in quantifying milnacipran's effects on monoamine transporters. These studies consistently demonstrated that milnacipran is a potent inhibitor of both serotonin and norepinephrine reuptake.[2][3] Unlike some other SNRIs, milnacipran exhibits a relatively balanced affinity for both SERT and NET.[4][5]
Several in vitro studies have established milnacipran's inhibitory concentrations (IC50) and binding affinities (Ki) for human monoamine transporters. One key study highlighted that milnacipran inhibits norepinephrine reuptake with a potency that is approximately three times greater than its effect on serotonin reuptake.[6] Another comparative analysis found that while milnacipran is a potent inhibitor of both serotonin and norepinephrine uptake, its binding and uptake inhibition profile more closely resembles that of tricyclic antidepressants than other SNRIs like duloxetine.[7][8]
The following tables summarize the quantitative data from key early research on milnacipran's interaction with neurotransmitter transporters.
Table 1: In Vitro Inhibition of Human Monoamine Transporters by Milnacipran
| Transporter | Inhibition Constant (Ki, nM) | Reference |
| Serotonin (SERT) | 151 | [9] |
| Norepinephrine (NET) | 68 | [9] |
Table 2: Comparative Potency of Milnacipran and other SNRIs
| Compound | SERT/NET Ki Ratio | Reference |
| Milnacipran | ~1:1.6 - 2.2:1 | [4][5] |
| Venlafaxine | ~1:30 | [4][5] |
| Duloxetine | ~1:10 | [4][5] |
Note: Ratios can vary slightly between different studies and experimental conditions.
Experimental Protocols
The foundational understanding of milnacipran's mechanism of action was built upon established experimental methodologies in neuropharmacology. The following sections detail the typical protocols used in early in vitro research to determine the binding affinity and reuptake inhibition of milnacipran.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of milnacipran for SERT and NET.
Materials:
-
Cell lines or tissues expressing human SERT and NET (e.g., HEK293 cells transfected with the respective transporter).
-
Radioligands specific for SERT (e.g., [3H]citalopram) and NET (e.g., [3H]nisoxetine).
-
Milnacipran hydrochloride.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells or tissues expressing the target transporters are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of milnacipran. Non-specific binding is determined by adding a high concentration of a known potent inhibitor.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to calculate the IC50 value (the concentration of milnacipran that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assays
These assays directly measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.
Objective: To determine the potency (IC50) of milnacipran in inhibiting the reuptake of serotonin and norepinephrine.
Materials:
-
Synaptosomes (nerve terminals) isolated from specific brain regions (e.g., rat cerebral cortex) or cell lines expressing SERT and NET.[10]
-
Radiolabeled neurotransmitters (e.g., [3H]serotonin and [3H]norepinephrine).
-
This compound.
-
Assay buffer.
-
Filtration apparatus and filters.
-
Scintillation counter.
Procedure:
-
Preparation: Synaptosomes or cells are prepared and suspended in the assay buffer.
-
Pre-incubation: The preparation is pre-incubated with varying concentrations of milnacipran.
-
Initiation of Uptake: The radiolabeled neurotransmitter is added to initiate the uptake process.
-
Termination of Uptake: After a specific incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of milnacipran.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of milnacipran and a typical experimental workflow.
Caption: Mechanism of action of milnacipran as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Caption: A typical experimental workflow for a neurotransmitter reuptake assay.
Conclusion
The early preclinical research on milnacipran was instrumental in defining its pharmacological profile as a potent and relatively balanced serotonin-norepinephrine reuptake inhibitor.[2][11] The quantitative data derived from in vitro binding and uptake assays provided a solid foundation for understanding its therapeutic potential. Milnacipran's distinct characteristic of having a higher affinity for the norepinephrine transporter compared to some other SNRIs has been a subject of continued investigation.[4][12] Furthermore, unlike tricyclic antidepressants, milnacipran shows a lack of significant affinity for other neurotransmitter receptors, which contributes to its favorable side-effect profile.[3][6] The methodologies outlined in this guide represent the cornerstone techniques that continue to be relevant in the characterization of novel psychoactive compounds. This foundational knowledge remains critical for researchers and professionals in the ongoing development of improved therapeutics for neuropsychiatric and pain disorders.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Milnacipran, a new specific serotonin and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical pharmacology of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
Beyond SERT and NET: An In-depth Technical Guide to the Expanded Molecular Targets of Milnacipran Hydrochloride
For Immediate Release
This technical guide provides a comprehensive overview of the molecular targets of milnacipran (B1663801) hydrochloride that extend beyond its well-established primary mechanisms of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporter inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of milnacipran's interaction with the N-methyl-D-aspartate (NMDA) receptor and its indirect, long-term effects on α1-adrenergic and 5-HT2A serotonergic receptor signaling pathways.
Direct Interaction with the NMDA Receptor
Emerging evidence indicates that milnacipran hydrochloride possesses a modest affinity for and acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, synaptic plasticity, and pain perception.
Quantitative Analysis of Milnacipran's NMDA Receptor Antagonism
Studies have quantified the inhibitory effect of milnacipran on NMDA receptor function. While a precise binding affinity (Ki) has not been definitively established in the reviewed literature, the half-maximal inhibitory concentration (IC50) has been reported.
| Target | Ligand/Modulator | Quantitative Measure | Value | Species | Tissue/Cell Line | Reference(s) |
| NMDA Receptor | This compound | IC50 | 6.3 µM | Rat | Spinal Dorsal Horn Neurons | [1] |
| NMDA Receptor | This compound | IC50 | 58.4 µM | - | Ligand-gated ion channels | [2] |
Experimental Protocol: Whole-Cell Patch-Clamp Analysis of NMDA-Induced Currents
The functional antagonism of NMDA receptors by milnacipran has been characterized using electrophysiological techniques, specifically the whole-cell patch-clamp method.
Objective: To measure the effect of milnacipran on NMDA-induced currents in isolated neurons.
Methodology:
-
Tissue Preparation: Transverse slices of the lumbar spinal cord are prepared from adult rats. Lamina II neurons of the spinal dorsal horn are targeted for recording.
-
Electrode and Solutions: Patch pipettes are filled with a potassium-based intracellular solution. The external solution is a Krebs solution containing tetrodotoxin (B1210768) to block voltage-gated sodium channels and bicuculline (B1666979) and strychnine (B123637) to block GABAA and glycine (B1666218) receptors, respectively.
-
Recording: Whole-cell voltage-clamp recordings are established from individual neurons. The membrane potential is held at a depolarized level (e.g., -40 mV) to relieve the magnesium block of the NMDA receptor channel.
-
Drug Application: NMDA is applied to the neuron to evoke an inward current. Following a baseline recording, milnacipran is co-applied with NMDA, and the resulting current is measured.
-
Data Analysis: The amplitude of the NMDA-induced current in the presence of milnacipran is compared to the baseline current to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response curve.[3][4][5][6][7]
Workflow for Whole-Cell Patch-Clamp Experiment
Long-Term Adaptive Changes in G-Protein Coupled Receptor Systems
Chronic administration of this compound induces significant adaptive changes in key G-protein coupled receptor (GPCR) systems, namely the α1-adrenergic and 5-HT2A serotonergic receptors. These effects are not due to direct binding but are rather a consequence of sustained elevation of norepinephrine and serotonin levels.
Increased Responsiveness of the α1-Adrenergic System
Prolonged treatment with milnacipran leads to a sensitization of the α1-adrenergic system.
While chronic milnacipran treatment does not alter the density (Bmax) or affinity (Kd) of α1-adrenergic receptors, it significantly enhances the binding of α1-adrenoceptor agonists.
| Receptor | Radioligand | Effect of Chronic Milnacipran | Quantitative Change | Species | Tissue | Reference(s) |
| α1-Adrenergic Receptors | [3H]prazosin | No change in Bmax or Kd | - | Rat | Cerebral Cortex | [8] |
| α1-Adrenergic Receptors | - | Enhanced agonist binding | Significantly enhanced | Rat | Cerebral Cortex | [8] |
Objective: To assess changes in α1-adrenergic receptor density and agonist binding affinity following chronic milnacipran treatment.
Methodology:
-
Animal Treatment: Rats are treated with milnacipran (e.g., 10 or 30 mg/kg, p.o., twice daily for 14 days) or a vehicle control.
-
Membrane Preparation: Following the treatment period, the cerebral cortex is dissected and homogenized. Crude membrane fractions are prepared by differential centrifugation.
-
Saturation Binding Assay: To determine Bmax and Kd, membrane preparations are incubated with increasing concentrations of [3H]prazosin. Non-specific binding is determined in the presence of an excess of a non-labeled antagonist (e.g., phentolamine).
-
Competition Binding Assay: To assess agonist binding, membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of an α1-adrenergic agonist (e.g., phenylephrine).
-
Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. Saturation and competition binding data are analyzed using Scatchard and non-linear regression analysis, respectively.[9][10][11][12][13]
The increased responsiveness of the α1-adrenergic system suggests an enhancement of its downstream signaling cascade. α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation, initiate the phospholipase C (PLC) signaling pathway.[14][15][16]
Decreased Responsiveness of the 5-HT2A Serotonergic System
In contrast to the α1-adrenergic system, long-term milnacipran administration leads to a desensitization of the 5-HT2A serotonergic system.
Chronic milnacipran treatment results in a decrease in the density (Bmax) of 5-HT2A receptors, indicating receptor downregulation.
| Receptor | Radioligand | Effect of Chronic Milnacipran | Quantitative Change | Species | Tissue | Reference(s) |
| 5-HT2A Receptors | [3H]ketanserin | Decreased Bmax | Significantly decreased | Rat | Cerebral Cortex | [8] |
Objective: To determine the effect of chronic milnacipran treatment on the density of 5-HT2A receptors.
Methodology:
-
Animal Treatment: Rats are administered milnacipran or a vehicle control over a sustained period (e.g., 14 days).
-
Membrane Preparation: The cerebral cortex is dissected, and crude membrane fractions are prepared as described for the α1-adrenergic receptor assay.
-
Saturation Binding Assay: Membrane preparations are incubated with various concentrations of the 5-HT2A antagonist radioligand [3H]ketanserin. Non-specific binding is determined using an excess of a non-labeled 5-HT2A antagonist (e.g., spiperone).
-
Data Analysis: The density of binding sites (Bmax) and the dissociation constant (Kd) are determined by Scatchard analysis of the saturation binding data.[17][18][19][20]
The observed decrease in 5-HT2A receptor density leads to an attenuation of its downstream signaling. Similar to α1-adrenergic receptors, 5-HT2A receptors are primarily coupled to the Gq/11 protein, activating the PLC pathway.[21][22][23][24][25]
Summary and Future Directions
Beyond its primary action on SERT and NET, this compound exhibits a broader pharmacological profile that includes direct, albeit modest, antagonism of NMDA receptors and significant, indirect modulation of α1-adrenergic and 5-HT2A receptor systems with chronic use. The noncompetitive antagonism of NMDA receptors may contribute to milnacipran's analgesic properties, particularly in neuropathic pain states. The long-term adaptive changes in α1-adrenergic and 5-HT2A receptor signaling likely play a crucial role in the therapeutic efficacy and side-effect profile of milnacipran during sustained treatment.
Future research should focus on elucidating the precise binding site of milnacipran on the NMDA receptor complex and determining its binding affinity (Ki). Further investigation into the specific molecular alterations within the Gq-protein signaling cascade for both α1-adrenergic and 5-HT2A receptors following chronic milnacipran exposure will provide a more complete understanding of its complex mechanism of action. These insights will be invaluable for the development of novel therapeutics with improved efficacy and tolerability for the treatment of depression, fibromyalgia, and other chronic pain conditions.
References
- 1. Milnacipran inhibits glutamatergic N-Methyl-D-Aspartate receptor activity in Spinal Dorsal Horn Neurons | springermedizin.de [springermedizin.de]
- 2. selleckchem.com [selleckchem.com]
- 3. Milnacipran inhibits glutamatergic N-methyl-D-aspartate receptor activity in spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. axolbio.com [axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of milnacipran, a new antidepressant, given repeatedly on the alpha1-adrenergic and serotonergic 5-HT2A systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 22. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mushroomreferences.com [mushroomreferences.com]
- 24. reprocell.com [reprocell.com]
- 25. mdpi.com [mdpi.com]
The Stereospecific Pharmacodynamics of Milnacipran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a chiral molecule existing as a racemic mixture of two enantiomers: (1S,2R)-milnacipran (levomilnacipran) and (1R,2S)-milnacipran (dextromilnacipran). While the racemic mixture has been utilized clinically, a deeper understanding of the distinct pharmacodynamic properties of each enantiomer is crucial for optimizing therapeutic strategies and developing novel therapeutics. This technical guide provides an in-depth analysis of the pharmacodynamics of milnacipran enantiomers, focusing on their differential interactions with monoamine transporters and the subsequent downstream signaling effects.
Core Mechanism of Action: Inhibition of Serotonin (B10506) and Norepinephrine (B1679862) Transporters
The primary mechanism of action for both milnacipran enantiomers is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters. However, the two enantiomers exhibit distinct potencies and selectivities for these transporters.
Quantitative Analysis of Transporter Inhibition
The binding affinities (Ki) and functional inhibitory concentrations (IC50) of levomilnacipran (B1675123), dextromilnacipran, and racemic milnacipran for human SERT and NET have been characterized in numerous in vitro studies. The following table summarizes key quantitative data from the literature, providing a clear comparison of the enantiomers' potencies.
| Compound | Transporter | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Levomilnacipran | hSERT | Binding | 11.2 | - | [1] |
| hSERT | Uptake | - | 10.5 | ||
| hNET | Binding | 92.2 | - | [1] | |
| hNET | Uptake | - | 16.8 | ||
| Dextromilnacipran | hSERT | Binding | >1000 | - | [1] |
| hSERT | Uptake | - | >1000 | ||
| hNET | Binding | >1000 | - | [1] | |
| hNET | Uptake | - | >1000 | ||
| Racemic Milnacipran | hSERT | Binding | 21 | - | |
| hSERT | Uptake | - | 100 | ||
| hNET | Binding | 16 | - | ||
| hNET | Uptake | - | 200 |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. Data presented are representative values from the literature and may vary between studies depending on the specific experimental conditions.
As the data clearly indicate, levomilnacipran is the pharmacologically active enantiomer , demonstrating significantly higher affinity and inhibitory potency for both SERT and NET compared to dextromilnacipran. Notably, levomilnacipran exhibits a greater potency for NET over SERT.
Experimental Protocols
To facilitate the replication and further investigation of the pharmacodynamics of milnacipran enantiomers, this section provides detailed methodologies for the key experiments cited.
Radioligand Binding Assays for SERT and NET Affinity
Objective: To determine the binding affinity (Ki) of milnacipran enantiomers for the human serotonin and norepinephrine transporters.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).
-
Radioligands:
-
For hSERT: [³H]citalopram or [³H]paroxetine.
-
For hNET: [³H]nisoxetine.
-
-
Test Compounds: Levomilnacipran, dextromilnacipran, racemic milnacipran.
-
Buffers and Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell culture equipment.
-
Homogenizer.
-
Centrifuge.
-
96-well filter plates.
-
Scintillation counter.
-
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either hSERT or hNET to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein per well), the radioligand at a concentration near its Kd value (e.g., 1 nM [³H]citalopram for hSERT; 1 nM [³H]nisoxetine for hNET), and varying concentrations of the test compounds (levomilnacipran, dextromilnacipran, or racemic milnacipran).
-
For the determination of non-specific binding, a high concentration of a known potent inhibitor is used (e.g., 10 µM paroxetine (B1678475) for hSERT; 10 µM desipramine (B1205290) for hNET).
-
Incubate the plates at room temperature (or 4°C for [³H]nisoxetine binding) for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional inhibitory potency (IC50) of milnacipran enantiomers on serotonin and norepinephrine reuptake.
Materials:
-
Cell Lines or Synaptosomes:
-
HEK293 cells stably expressing hSERT or hNET.
-
Alternatively, synaptosomes prepared from specific rat brain regions (e.g., striatum for SERT, hypothalamus for NET).
-
-
Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).
-
Test Compounds: Levomilnacipran, dextromilnacipran, racemic milnacipran.
-
Buffers and Reagents:
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
-
Equipment:
-
Cell culture equipment or tissue homogenization equipment.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
Protocol:
-
Cell or Synaptosome Preparation:
-
For Cell Lines: Plate HEK293-hSERT or HEK293-hNET cells in 96-well plates and grow to confluency.
-
For Synaptosomes: Dissect the desired brain region from rats and homogenize in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.
-
-
Uptake Inhibition Assay:
-
Wash the cells or pre-incubate the synaptosomes in uptake buffer.
-
Add varying concentrations of the test compounds (levomilnacipran, dextromilnacipran, or racemic milnacipran) to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET) at a concentration near its Km value.
-
Incubate for a short period (typically 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.
-
For non-specific uptake determination, incubate a set of wells at 4°C or in the presence of a high concentration of a selective uptake inhibitor.
-
-
Data Analysis:
-
Lyse the cells or synaptosomes on the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Signaling Pathways and Downstream Effects
The inhibition of SERT and NET by levomilnacipran initiates a cascade of intracellular signaling events that are believed to contribute to its therapeutic effects. While the precise differential downstream effects of levomilnacipran and dextromilnacipran are still under investigation, studies have begun to elucidate the pathways activated by the active enantiomer.
Proposed Signaling Pathway for Levomilnacipran
Levomilnacipran, through its potent inhibition of NET and SERT, increases the synaptic availability of norepinephrine and serotonin. This leads to enhanced activation of their respective postsynaptic receptors, which in turn can modulate downstream signaling cascades. A key pathway implicated in the action of antidepressants is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
Recent evidence suggests that levomilnacipran can upregulate the BDNF/TrkB-mediated PI3K/Akt/mTOR signaling pathway . This pathway is crucial for promoting neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depressive disorders. The activation of this pathway is thought to be a key mechanism underlying the therapeutic effects of levomilnacipran.
Caption: Proposed signaling pathway of levomilnacipran.
Experimental Workflow for Investigating Downstream Signaling
Caption: Experimental workflow for downstream signaling analysis.
Conclusion
The pharmacodynamic profile of milnacipran is characterized by a significant stereospecificity, with levomilnacipran being the predominantly active enantiomer. Its dual inhibition of SERT and NET, with a preference for the latter, distinguishes it from other SNRIs. The elucidation of its downstream signaling effects, particularly the activation of the BDNF pathway, provides a molecular basis for its therapeutic efficacy. This in-depth technical guide, by providing comprehensive quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, serves as a valuable resource for researchers and professionals in the field of drug development and neuroscience. Further investigation into the specific downstream consequences of the differential transporter inhibition by each enantiomer will be crucial for the development of more targeted and effective treatments for neuropsychiatric disorders.
References
The Journey of Milnacipran: A Serotonin-Norepinephrine Reuptake Inhibitor for Depression
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor (SNRI) utilized in the treatment of major depressive disorder (MDD). This document details the preclinical and clinical research that has defined its pharmacological profile, efficacy, and safety, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for a Dual-Acting Antidepressant
The development of milnacipran was driven by the growing understanding of the role of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the pathophysiology of depression.[1][2] While selective serotonin reuptake inhibitors (SSRIs) marked a significant advancement in antidepressant therapy, the "dual-action" hypothesis suggested that simultaneously enhancing both serotonergic and noradrenergic neurotransmission could lead to broader and more robust antidepressant efficacy.[1][3] Milnacipran was designed to be a more balanced SNRI compared to earlier agents, with the aim of providing potent therapeutic effects with an improved tolerability profile over tricyclic antidepressants (TCAs).[1][3]
Chemical Synthesis and Properties
Milnacipran, with the chemical name (±)-(1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide, is a racemic mixture.[4] The synthesis of milnacipran has been approached through various routes, often involving the construction of the central cyclopropane (B1198618) ring and subsequent functional group manipulations.
One common synthetic approach involves the reductive amination of an aldehyde intermediate.[2][5] This method offers an efficient pathway to the primary amine, a key functional group for the molecule's activity. The general steps are outlined below:
Experimental Protocol: Illustrative Synthesis of Milnacipran Hydrochloride
-
Step 1: Synthesis of the Cyclopropane Aldehyde Intermediate. This can be achieved through various methods, including the reaction of a suitable phenylacetonitrile (B145931) derivative with an appropriate cyclopropanating agent.
-
Step 2: Reductive Amination. The aldehyde intermediate is reacted with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride, to form the primary amine. Careful control of reaction conditions is crucial to minimize the formation of secondary and tertiary amine byproducts.[5]
-
Step 3: Amide Formation. The resulting aminomethylcyclopropane carboxylic acid derivative is then reacted with diethylamine (B46881) in the presence of a coupling agent to form the final amide.
-
Step 4: Salt Formation. The free base of milnacipran is then treated with hydrochloric acid to yield the hydrochloride salt, which is the form used in pharmaceutical preparations.[5]
Note: This is a generalized protocol. Specific reagents, reaction conditions, and purification methods can vary and should be referenced from detailed synthetic chemistry literature.[5][6][7]
Mechanism of Action: A Balanced Inhibition of Serotonin and Norepinephrine Reuptake
Milnacipran exerts its antidepressant effects by potently and selectively inhibiting the reuptake of both serotonin and norepinephrine from the synaptic cleft.[1][8] This dual inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling.[1][8]
In Vitro Binding and Reuptake Inhibition
In vitro studies have consistently demonstrated milnacipran's affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET). Unlike some other SNRIs, milnacipran exhibits a relatively balanced affinity for both transporters.[1]
| Compound | SERT Ki (nM) | NET Ki (nM) |
| Milnacipran | 123 | 200 |
| Duloxetine | 0.8 | 7.5 |
| Venlafaxine | 82 | 2483 |
Table 1: Comparative in vitro binding affinities (Ki) of milnacipran and other SNRIs for human serotonin (SERT) and norepinephrine (NET) transporters.[9]
Signaling Pathways
The increased availability of serotonin and norepinephrine in the synaptic cleft initiates a cascade of downstream signaling events that are believed to underlie the therapeutic effects of milnacipran.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. [PDF] An Efficient Synthesis of this compound via Reductive Amination of Aldehyde | Semantic Scholar [semanticscholar.org]
- 3. ppc.sas.upenn.edu [ppc.sas.upenn.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. CN103601652A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. A phase III, double-blind, placebo-controlled, flexible-dose study of levomilnacipran extended-release in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Milnacipran Hydrochloride and Its Modulation of Descending Inhibitory Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milnacipran (B1663801) hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the management of fibromyalgia, a condition characterized by chronic widespread pain. Its therapeutic effect is largely attributed to the enhancement of descending inhibitory pain pathways within the central nervous system. These pathways, originating in the brainstem, play a crucial role in modulating nociceptive signals at the spinal cord level. By inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), milnacipran increases the synaptic availability of these key neurotransmitters, thereby strengthening the "top-down" inhibition of ascending pain signals. This technical guide provides an in-depth review of the molecular mechanisms, preclinical evidence, and clinical findings regarding milnacipran's effects on these pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core mechanisms and experimental designs.
Molecular Mechanism of Action
Milnacipran's primary mechanism is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Unlike other SNRIs, milnacipran exhibits a relatively balanced and potent affinity for both transporters, with some studies indicating a slight preference for NET.[1][2] This dual action is critical for its analgesic properties, as both serotonergic and noradrenergic systems are integral to the descending pain modulation circuit.[3] The drug has no significant affinity for other receptors such as adrenergic, muscarinic, or histaminergic receptors, which contributes to a side effect profile different from that of tricyclic antidepressants.[3][4]
Quantitative Data: Transporter Binding and Inhibition
The affinity and potency of milnacipran for monoamine transporters have been quantified in various in vitro studies. The data highlight the dual-action nature of the compound.
| Parameter | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | NE/5-HT Ratio | Study |
| Binding Affinity (Ki, nM) | 123 | 200 | 1.6 | Koch et al.[1] |
| Binding Affinity (Ki, nM) | 8.44 | 22 | 2.61 | Vaishnavi et al.[2][5] |
| Uptake Inhibition (Ki, nM) | 151 | 68 | 0.45 | Vaishnavi et al.[2] |
| In Vivo Occupancy (ED50, mg) | 122.5 | 149.9 | ~1.2 | Takano et al.[6] |
Table 1: Summary of in vitro binding and inhibition data for milnacipran.
The Descending Inhibitory Pain Pathway
The descending pain modulatory system is a supraspinal circuit that exerts control over nociceptive processing in the spinal cord's dorsal horn. Key components include the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), which project to the dorsal horn primarily via the serotonergic neurons of the raphe nuclei and the noradrenergic neurons of the locus coeruleus (LC).[5][7] Activation of these descending pathways releases 5-HT and NE in the dorsal horn, where they act on presynaptic and postsynaptic neurons to reduce the transmission of pain signals to the brain. Fibromyalgia is hypothesized to involve a dysfunction of this inhibitory system.[8][9] Milnacipran is believed to restore function by amplifying the signals of these pathways.[3]
Milnacipran's action on descending pain pathways.
Preclinical Evidence and Experimental Protocols
Animal studies provide foundational evidence for milnacipran's mechanism of action. Electrophysiological and neurochemical studies in rats have demonstrated that milnacipran administration alters the firing rates of neurons in the locus coeruleus and dorsal raphe nucleus and increases extracellular levels of NE and 5-HT.[4][7][10]
Key Preclinical Findings
| Study Type | Animal Model | Key Findings | Reference |
| Extracellular Unitary Recording | Anesthetized Rats | 2-day treatment decreased firing rate of NE neurons in the locus coeruleus. | [7] |
| Extracellular Unitary Recording | Anesthetized Rats | Acute milnacipran suppressed firing of 5-HT neurons in the dorsal raphe; this effect was absent in NE-denervated rats, suggesting an interaction. | [7] |
| In Vivo Microdialysis | Rats | Single administration (60 mg/kg) decreased levels of NE and its metabolite in the locus coeruleus and a 5-HT metabolite in the dorsal raphe nucleus. | [4] |
| Neuropathic Pain Model | Rats (Spinal Nerve Ligation) | Intrathecal milnacipran produced dose-dependent antiallodynic effects. | [11] |
Table 2: Selected preclinical studies on milnacipran's effects.
Example Experimental Protocol: In Vivo Electrophysiology
This protocol is a synthesized example based on methodologies used in studies assessing the effects of milnacipran on neuronal firing rates in the locus coeruleus (LC).[7]
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with chloral (B1216628) hydrate. The animal is placed in a stereotaxic frame. Body temperature is maintained at 37°C with a heating pad.
-
Surgical Procedure: A burr hole is drilled in the skull overlying the target LC coordinates. The dura mater is carefully removed.
-
Electrode Placement: A single-barreled glass micropipette electrode is lowered into the LC. Noradrenergic neurons are identified based on established electrophysiological characteristics (e.g., a slow, regular firing rate, broad action potential, and biphasic response to paw pinch).
-
Drug Administration: Milnacipran (e.g., 20 or 60 mg/kg/day) or vehicle is administered subcutaneously (s.c.) for a specified duration (e.g., 2, 7, or 14 days).
-
Data Recording: Extracellular signals are amplified, filtered, and displayed on an oscilloscope. The firing rate (spikes/second) of individual LC neurons is recorded for a baseline period and then monitored post-administration or following chronic treatment regimens.
-
Data Analysis: Changes in the mean firing rate and firing pattern are analyzed and compared between treatment and control groups using appropriate statistical tests.
Workflow for in vivo electrophysiology experiment.
Clinical Evidence from Human Studies
The primary clinical evidence for milnacipran's effect on descending pain inhibition comes from studies in fibromyalgia patients. These studies use psychophysical methods like Conditioned Pain Modulation (CPM) and neuroimaging techniques like functional MRI (fMRI) to assess the functionality of these pathways.
Conditioned Pain Modulation (CPM) Studies
CPM, also known as Diffuse Noxious Inhibitory Controls (DNIC), is a paradigm where the perception of a painful "test stimulus" is reduced by the application of a second, remote "conditioning stimulus." A functional CPM response is considered a reliable indicator of endogenous analgesic activity. A randomized, double-blind, placebo-controlled trial specifically investigated if milnacipran could restore dysfunctional CPM in fibromyalgia patients.[12]
| Parameter (Mean ± SD) | Milnacipran Group (n=24) | Placebo Group (n=24) | p-value |
| CPM at Baseline (CPM30) | -0.5 ± 1.9 (Dysfunctional) | -0.5 ± 1.9 (Dysfunctional) | N/A |
| CPM after 1 Month (CPM30) | -0.46 ± 1.22 | -0.69 ± 1.43 | 0.55 |
| Patients with Reactivated CPM | 18.8% | 6.3% | 0.085 |
| Global Pain (NRS) Change from Baseline | -1.0 ± 2.1 | -1.0 ± 1.7 | 0.971 |
| 30% Pain Responders | 29% | 25% | 0.745 |
Table 3: Key results from the randomized controlled trial of milnacipran on Conditioned Pain Modulation in fibromyalgia patients.[12]
The results showed that after one month of treatment, milnacipran did not produce a statistically significant improvement in CPM or global pain compared to placebo.[12] However, there was a non-significant trend toward a greater percentage of patients reactivating an inhibitory CPM profile in the milnacipran group, suggesting a potential effect that may require longer treatment duration or be present in a subgroup of patients.[12]
Functional MRI (fMRI) Studies
fMRI studies have been used to explore the central mechanisms of milnacipran. In fibromyalgia patients, painful stimuli are associated with decreased activity in brain regions implicated in descending pain inhibition.[8] One study found that after 13 weeks of treatment, patients receiving milnacipran (200 mg/day) showed increased pain-evoked brain activity in the caudate nucleus, anterior insula, and amygdala—regions involved in pain inhibitory processes—compared to baseline.[13] When compared to placebo, the milnacipran group also showed greater activity in the precuneus/posterior cingulate cortex.[13] These findings provide preliminary evidence that milnacipran may modulate brain activity in pain-related circuits.[8][9]
Detailed Experimental Protocol: Conditioned Pain Modulation (CPM)
This protocol is based on the methodology described by Pickering et al. in the NCT01747044 clinical trial.[14][15]
-
Subject Preparation: The patient is seated comfortably. An Advanced Thermal Stimulator (ATS) thermode is applied to the volar side of the dominant forearm.
-
Baseline Test Stimulus: The patient's pain threshold to heat is predetermined. The ATS then delivers a thermal stimulus at this threshold for 10 seconds and 30 seconds. After each stimulus, the patient rates the pain intensity on a Numeric Pain Rating Scale (NRS) from 0 (no pain) to 100 (worst pain possible). This provides the baseline pain rating.
-
Conditioning Stimulus: The patient immerses their non-dominant hand into a cold water bath maintained at 46.5°C for 60 seconds. This serves as the conditioning stimulus intended to activate the descending inhibitory pathways.
-
Post-Conditioning Test Stimulus: Immediately after the conditioning stimulus, the thermal stimuli (10 and 30 seconds) are reapplied to the dominant forearm as in step 2. The patient again rates the pain intensity on the NRS.
-
CPM Calculation: The CPM effect is calculated as the difference between the pain scores rated after the conditioning stimulus and the scores rated before it.
-
Negative Value: Indicates functional pain inhibition (pain is less intense after conditioning).
-
Positive or Zero Value: Indicates dysfunctional or absent pain inhibition.
-
References
- 1. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effect of milnacipran on the relationship between the locus coeruleus noradrenergic and dorsal raphe serotonergic neuronal transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occupancy of serotonin and norepinephrine transporter by milnacipran in patients with major depressive disorder: a positron emission tomography study with [(11)C]DASB and (S,S)-[(18)F]FMeNER-D(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of acute, short- and long-term milnacipran administration on rat locus coeruleus noradrenergic and dorsal raphe serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional magnetic resonance imagery (fMRI) in fibromyalgia and the response to milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological and neurochemical characterization of the effect of repeated treatment with milnacipran on the rat serotonergic and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Milnacipran poorly modulates pain in patients suffering from fibromyalgia: a randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using fMRI to evaluate the effects of milnacipran on central pain processing in patients with fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fibromyalgia, milnacipran and experimental pain modulation: study protocol for a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibromyalgia, milnacipran and experimental pain modulation: study protocol for a double blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Potency Determination of Milnacipran Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milnacipran (B1663801) hydrochloride is a selective serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of fibromyalgia and major depressive disorder.[1][2] Its therapeutic efficacy is attributed to its ability to block the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][3] This document provides detailed protocols for in vitro assays to determine the potency of milnacipran hydrochloride by measuring its inhibitory activity on SERT and NET. The described methods include the traditional radioligand binding assays and the more modern fluorescence-based neurotransmitter uptake assays.
Mechanism of Action
This compound exerts its pharmacological effect by binding to SERT and NET, thereby blocking the reuptake of serotonin and norepinephrine from the synapse into the presynaptic neuron.[2] This inhibition leads to a prolonged presence of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[1][3] Milnacipran is noted for its relatively balanced inhibition of both norepinephrine and serotonin reuptake.[2]
Data Presentation
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes these values for the inhibition of serotonin and norepinephrine transporters.
| Compound | Target | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference(s) |
| Milnacipran | SERT | Uptake Inhibition | HEK cells | Ki | 151 | [4] |
| Milnacipran | NET | Uptake Inhibition | HEK cells | Ki | 68 | [4] |
| 1S,2R-milnacipran | SERT | Uptake Inhibition | - | IC50 | 420 | [5] |
| 1S,2R-milnacipran | NET | Uptake Inhibition | - | IC50 | 77 | [5][6] |
| Milnacipran Analog (15l) | SERT | Uptake Inhibition | - | IC50 | 25 | |
| Milnacipran Analog (15l) | NET | Uptake Inhibition | - | IC50 | 1.7 |
Experimental Protocols
Two primary types of in vitro assays are employed to measure the potency of this compound: radioligand binding assays and neurotransmitter uptake assays.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound to SERT and NET by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human SERT or NET (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine.
-
For NET: [³H]-Nisoxetine or [³H]-Desipramine.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known SERT or NET inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration at or below its dissociation constant (Kd).
-
Thaw and resuspend the cell membrane preparation in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of diluted radioligand + 100 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control + 50 µL of diluted radioligand + 100 µL of diluted membrane preparation.
-
Test Compound: 50 µL of this compound dilution + 50 µL of diluted radioligand + 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
This protocol measures the inhibition of neurotransmitter uptake into cells expressing SERT or NET using a fluorescent substrate. This method is a non-radioactive alternative to traditional uptake assays.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human SERT or NET.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Positive Control: A known SERT or NET inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET).
-
Fluorescent Neurotransmitter Transporter Uptake Assay Kit: Commercially available kits provide a fluorescent substrate and a masking dye (e.g., from Molecular Devices).
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capabilities.
Procedure:
-
Cell Plating:
-
Seed the SERT- or NET-expressing cells into poly-D-lysine coated microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO₂ incubator overnight.
-
-
Compound Addition:
-
On the day of the assay, carefully aspirate the culture medium from the wells.
-
Wash the cells gently with pre-warmed assay buffer.
-
Add assay buffer containing the desired concentrations of this compound, positive control, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Fluorescent Substrate Addition and Incubation:
-
Prepare the fluorescent neurotransmitter substrate solution according to the manufacturer's instructions.
-
Add the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for a time determined by optimization (typically 15-30 minutes) to allow for substrate uptake.
-
-
Masking of Extracellular Fluorescence:
-
Add the masking dye solution as recommended by the kit manufacturer to quench the fluorescence of the substrate in the assay buffer.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or with a potent inhibitor) from all readings.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow Diagrams
Conclusion
The provided protocols for radioligand binding and fluorescence-based neurotransmitter uptake assays are robust methods for determining the in vitro potency of this compound. The choice of assay will depend on the specific research needs, laboratory capabilities, and desired throughput. The fluorescence-based assays offer a safer and higher-throughput alternative to the traditional radioligand-based methods. Accurate determination of the potency of milnacipran and its analogs is crucial for drug development and for understanding their structure-activity relationships.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Testing Milnacipran Efficacy in Animal Models of Fibromyalgia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing established animal models of fibromyalgia to assess the therapeutic efficacy of milnacipran (B1663801). The included methodologies, data presentation formats, and visual diagrams are intended to facilitate the design and execution of preclinical studies in the field of chronic pain research and drug development.
Introduction
Fibromyalgia is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an FDA-approved treatment for fibromyalgia. Its therapeutic effect is primarily attributed to the enhancement of descending inhibitory pain pathways in the central nervous system.[1] To evaluate the preclinical efficacy of milnacipran and novel therapeutic candidates, several animal models have been developed to mimic the key symptoms of fibromyalgia. This document outlines protocols for three such models: the Reserpine-Induced Myalgia (RIM) model, the Repeated Acid-Induced Muscle Pain model, and the Intermittent Cold Stress (ICS) model.
Animal Models of Fibromyalgia
Reserpine-Induced Myalgia (RIM) Model in Rats
The RIM model is a widely used pharmacological model of fibromyalgia. Reserpine (B192253) depletes central and peripheral stores of monoamines, including serotonin (B10506) and norepinephrine, leading to a state of widespread pain and depressive-like behaviors, which are hallmark symptoms of fibromyalgia.[2][3][4]
Experimental Protocol:
-
Animals: Female Wistar rats are often used to reflect the higher prevalence of fibromyalgia in women.[5]
-
Induction of Fibromyalgia-like Symptoms: Administer reserpine at a dose of 1 mg/kg/day via subcutaneous (s.c.) injection for three consecutive days.[5][6] This regimen has been shown to induce significant mechanical and thermal hyperalgesia.[5][6]
-
Milnacipran Administration: Following the 3-day reserpine induction period, administer milnacipran orally (p.o.) at a dose of 30 mg/kg/day for the subsequent 14 days.[5][6]
-
Behavioral Testing:
-
Mechanical Hyperalgesia: The Randall-Selitto test can be used to measure the paw withdrawal threshold in response to mechanical pressure. A significant increase in the withdrawal threshold in the milnacipran-treated group compared to the vehicle-treated group indicates an analgesic effect.[5][6]
-
Thermal Hyperalgesia: The hot plate test is used to assess the latency to a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface. An increased latency in the milnacipran-treated group suggests a reduction in thermal pain sensitivity.[5][6]
-
Depressive-like Behavior: The forced swim test can be utilized to assess depressive-like behavior, where a decrease in immobility time in the milnacipran-treated group is indicative of an antidepressant-like effect.[6]
-
Quantitative Data Summary:
| Behavioral Test | Vehicle Control (Reserpine only) | Milnacipran (30 mg/kg/day, p.o.) |
| Mechanical Hyperalgesia (Randall-Selitto) | Significant decrease in paw withdrawal threshold | Significant increase in paw withdrawal threshold compared to vehicle |
| Thermal Hyperalgesia (Hot Plate) | Significant decrease in paw withdrawal latency | Significant increase in paw withdrawal latency compared to vehicle |
| Depressive-like Behavior (Forced Swim Test) | Increased immobility time | Decreased immobility time compared to vehicle |
Note: The table presents a summary of expected outcomes based on published literature. Actual values will vary depending on experimental conditions.
Repeated Acid-Induced Muscle Pain Model in Mice
This model mimics the chronic widespread pain characteristic of fibromyalgia by inducing a long-lasting state of muscle hyperalgesia through repeated intramuscular injections of acidic saline.[7][8] This model is valued for its ability to produce bilateral and widespread pain from a unilateral injury.[7]
Experimental Protocol:
-
Animals: Male or female C57BL/6 mice are commonly used.
-
Induction of Fibromyalgia-like Symptoms: Administer two injections of 20 µL of acidic saline (pH 4.0) into the gastrocnemius muscle. The injections are separated by five days.[8][9] This procedure induces a long-lasting mechanical hyperalgesia.[7][9]
-
Milnacipran Administration: Milnacipran can be administered systemically (e.g., intraperitoneally, i.p.) or intrathecally (i.t.) to assess its effects on pain behavior. A study has shown that co-administration of milnacipran with tramadol (B15222) has a potent antihyperalgesic effect in this model in rats.[7] Further dose-response studies with milnacipran alone are warranted.
-
Behavioral Testing:
-
Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold to a non-noxious mechanical stimulus. An increase in the withdrawal threshold in the milnacipran-treated group indicates an anti-allodynic effect.
-
Quantitative Data Summary:
| Behavioral Test | Vehicle Control (Acidic Saline only) | Milnacipran |
| Mechanical Allodynia (von Frey Test) | Significant decrease in paw withdrawal threshold | Dose-dependent increase in paw withdrawal threshold |
Note: Specific quantitative data for milnacipran alone in this model requires further investigation. The table reflects the expected outcome based on its known analgesic properties.
Intermittent Cold Stress (ICS) Model in Mice
The ICS model is a stress-based model that induces a fibromyalgia-like state characterized by chronic widespread pain, which is a core symptom of the condition.[7][10] This model is particularly relevant as stress is a known trigger and exacerbating factor for fibromyalgia.
Experimental Protocol:
-
Animals: Male C57BL/6J mice are typically used.[11]
-
Induction of Fibromyalgia-like Symptoms: Mice are exposed to intermittent cold stress. A common protocol involves keeping the mice in a cold room (e.g., 4°C) overnight for three consecutive days and transferring them between the cold room and a room at normal temperature (e.g., 24°C) every 30 minutes during the day.[7] This procedure induces long-lasting thermal hyperalgesia and mechanical allodynia.[11][12]
-
Milnacipran Administration: A single intrathecal (i.t.) injection of milnacipran (0.1 µg) has been shown to have an acute analgesic effect on ICS-induced thermal hyperalgesia.[13][14] Repeated daily i.t. administration for five days can lead to a sustained reversal of the pain threshold.[14]
-
Behavioral Testing:
-
Thermal Hyperalgesia: The hot plate test or Hargreaves test can be used to measure the latency to paw withdrawal from a thermal stimulus.
-
Mechanical Allodynia: The von Frey test is used to assess the mechanical withdrawal threshold.
-
Quantitative Data Summary:
| Behavioral Test | Vehicle Control (ICS only) | Milnacipran (0.1 µg, i.t., single dose) | Milnacipran (repeated i.t. administration) |
| Thermal Hyperalgesia | Significant decrease in paw withdrawal latency | Acute, dose-dependent increase in paw withdrawal latency | Sustained reversal of decreased paw withdrawal latency |
| Mechanical Allodynia | Significant decrease in paw withdrawal threshold | N/A (acute effect primarily shown on thermal hyperalgesia) | Relief from mechanical allodynia observed after cessation of treatment |
Note: The table summarizes findings from published studies. Specific results may vary.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for testing milnacipran in these animal models and the proposed signaling pathway for its analgesic action.
References
- 1. Frontiers | The Involvement of Descending Pain Inhibitory System in Electroacupuncture-Induced Analgesia [frontiersin.org]
- 2. Different pathophysiology underlying animal models of fibromyalgia and neuropathic pain: comparison of reserpine-induced myalgia and chronic constriction injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventing the induction of acid saline-induced fibromyalgia pain in mice by electroacupuncture or APETx2 injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allodynia by Splenocytes From Mice With Acid-Induced Fibromyalgia-Like Generalized Pain and Its Sexual Dimorphic Regulation by Brain Microglia [frontiersin.org]
- 10. Intermittent cold stress-induced experimental fibromyalgia model in mice - pharmacology and neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permanent relief from intermittent cold stress-induced fibromyalgia-like abnormal pain by repeated intrathecal administration of antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent cold stress-induced experimental fibromyalgia model in mice - pharmacology and neurobiology | springermedizin.de [springermedizin.de]
- 13. Fibromyalgia Animal Models Using Intermittent Cold and Psychological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permanent relief from intermittent cold stress-induced fibromyalgia-like abnormal pain by repeated intrathecal administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Milnacipran Hydrochloride in Rat Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Milnacipran (B1663801) (MC) is a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) used in the treatment of depression and fibromyalgia.[1][2] Accurate quantification of milnacipran in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note details a sensitive, specific, and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of milnacipran in rat plasma. The protocol is based on a liquid-liquid extraction (LLE) procedure for sample cleanup and uses a stable isotope-labeled internal standard (IS), Milnacipran-d10, for reliable quantification.[1][3]
Principle This method employs liquid chromatography (LC) to separate milnacipran and its internal standard from endogenous plasma components. The separated compounds are then ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[1][3][4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Methods
Chemicals and Reagents
-
Milnacipran Hydrochloride (Reference Standard)
-
Milnacipran-d10 (Internal Standard, IS)[1]
-
Methanol (B129727) (HPLC or LC-MS Grade)
-
Acetonitrile (HPLC or LC-MS Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Formic Acid (LC-MS Grade)
-
Water (Deionized, 18 MΩ·cm or LC-MS Grade)
-
Drug-free rat plasma
Instrumentation
-
LC System: Agilent 1200 Series HPLC or equivalent[1]
-
Mass Spectrometer: API 4000 LC-MS/MS system or equivalent, equipped with an ESI source[1]
-
Analytical Column: Zorbax SB-CN (4.6 mm × 75 mm, 3.5 µm)[1][4]
LC-MS/MS Parameters
The operational parameters for the LC-MS/MS system are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Analytical Column | Zorbax SB-CN (4.6 mm × 75 mm, 3.5 µm)[1][4] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.0) : Methanol (25:75, v/v)[1][4] |
| Flow Rate | 0.7 mL/min[1][4] |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL |
| Run Time | 3.0 minutes[3] |
Table 2: Optimized Mass Spectrometer Parameters
| Parameter | Milnacipran (MC) | Milnacipran-d10 (IS) |
|---|---|---|
| Ionization Mode | ESI Positive[1] | ESI Positive[1] |
| MRM Transition (m/z) | 247.2 → 230.3[1][4] | 257.2 → 240.4[1][4] |
| Declustering Potential (DP) | 45 V[1][5] | 45 V[1][5] |
| Collision Energy (CE) | 20 V[1][5] | 20 V[1][5] |
| Entrance Potential (EP) | 10 V[1] | 10 V[1] |
| Collision Cell Exit Potential (CXP) | 10 V[1][5] | 10 V[1][5] |
| Ion Spray (IS) Voltage | 5500 V[1][5] | 5500 V[1][5] |
| Source Temperature | 550 °C[1] | 550 °C[1] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (100 µg/mL): Separately weigh appropriate amounts of this compound and milnacipran-d10. Dissolve in methanol to achieve a final concentration of 100.00 µg/mL for each.[1]
-
Working Standard Solutions: Prepare serial dilutions of the milnacipran stock solution using a mixture of methanol and water to create working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution: Dilute the milnacipran-d10 primary stock solution with methanol to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate amounts of the milnacipran working standard solutions into blank rat plasma to prepare calibration standards. A typical concentration range is 1.00–400.00 ng/mL.[1][4]
-
Prepare QC samples in blank rat plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Protocol: Rat Plasma Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines the LLE procedure for extracting milnacipran from rat plasma samples.[1][3]
Caption: Experimental workflow for milnacipran quantification.
Method Validation and Data Presentation
The described method was validated according to standard regulatory guidelines.[1] The key performance characteristics are summarized below.
Table 3: Summary of Method Validation Results
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1.00–400.00 ng/mL[1][4] |
| Correlation Coefficient (r²) | ≥ 0.9850[1][4] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%CV) | 5.40–10.85%[1][4] |
| Inter-day Precision (%CV) | 4.40–8.29%[1][4] |
| Intra-day Accuracy (%) | 97.00–104.20%[1][4] |
| Inter-day Accuracy (%) | 101.64–106.23%[1][4] |
| Stability (Freeze-Thaw, Bench Top) | Stable[1][4] |
Caption: Logical relationship of the LC-MS/MS analysis steps.
Conclusion
The LC-MS/MS method presented provides a simple, rapid, and robust tool for the quantitative analysis of milnacipran in rat plasma.[1] The use of liquid-liquid extraction ensures a clean sample extract, minimizing matrix effects, while the stable isotope-labeled internal standard allows for high accuracy and precision. The method meets standard validation requirements for linearity, precision, and accuracy, making it highly suitable for supporting preclinical pharmacokinetic research and other drug development studies.[1][4]
References
- 1. Bioanalytical method development and validation of milnacipran in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method development and validation of milnacipran in rat plasma by LC-MS/MS detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Determining Milnacipran's Effect on Serotonin Reuptake
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milnacipran (B1663801) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of fibromyalgia and depression.[1][2] Its therapeutic efficacy is attributed to its ability to block the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1][3] The primary target for its serotonergic activity is the serotonin transporter (SERT), an integral membrane protein responsible for clearing 5-HT from the synapse.[4]
Evaluating the potency and selectivity of compounds like milnacipran on the serotonin transporter is a critical step in drug discovery and development. Cell-based assays provide a robust, controlled in vitro system to determine a compound's inhibitory effect on SERT function. These assays typically utilize cell lines that endogenously express or are engineered to overexpress the human serotonin transporter (hSERT).[4] This application note provides detailed protocols for two common cell-based methods—a traditional radioligand-based uptake assay and a modern fluorescence-based uptake assay—to quantify the effect of milnacipran on serotonin reuptake.
Principle of Serotonin Reuptake Inhibition Assays
The fundamental principle of these assays is to measure the uptake of a labeled or detectable substrate (serotonin or a fluorescent analog) into cells expressing SERT. The inhibitory potential of a test compound, such as milnacipran, is determined by its ability to reduce the uptake of this substrate. The concentration of the inhibitor that reduces substrate uptake by 50% is known as the IC50 value, a key measure of the compound's potency.
Data Summary: Inhibitory Activity of Milnacipran and Reference Compounds
The following tables summarize quantitative data on the binding affinity (Ki) and uptake inhibition (IC50) of milnacipran and other relevant compounds at the human serotonin transporter (hSERT).
Table 1: Transporter Binding Affinity (Ki, nM)
| Compound | hSERT Ki (nM) | hNET Ki (nM) | Reference |
|---|---|---|---|
| Milnacipran | 22 | 8.44 | [5] |
| (S)-Citalopram | 2.6 | - | [6] |
| Fluoxetine | - | - | |
| Imipramine | 0.013 µM* | - | [7] |
Note: Value presented as IC50, not Ki.
Table 2: Monoamine Uptake Inhibition (IC50, nM)
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | Reference |
|---|---|---|---|
| Milnacipran | 28.0 | 29.6 | [3] |
| Venlafaxine | 27.21* | - | [4] |
| Fluoxetine | 9.58 | - | [8] |
| Citalopram | 2.68 | - | [8] |
Note: Tested in differentiated HT22 cells, comparable to HEK293-SERT cells.[4]
Experimental Protocols
Two primary methods are detailed below. The choice of assay depends on laboratory capabilities (e.g., handling of radioisotopes) and throughput requirements.
Protocol 1: Radioligand-Based Serotonin Uptake Assay
This traditional method uses radiolabeled serotonin ([³H]5-HT) to directly measure uptake by SERT-expressing cells. It is highly sensitive and considered a gold standard.
Materials:
-
Cell Line: HEK-293 cells stably expressing hSERT.[7]
-
Culture Medium: Standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and selection antibiotics.
-
Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).[7]
-
Radioligand: [³H]Serotonin ([³H]5-HT).[7]
-
Test Compound: Milnacipran, dissolved in an appropriate vehicle (e.g., DMSO).
-
Control Inhibitor: A known SERT inhibitor like Fluoxetine or Paroxetine.[7][9]
-
Scintillation Fluid & Vials: For radioactivity measurement.
-
Apparatus: 96-well cell culture plates, multi-channel pipettes, cell harvester, liquid scintillation counter.
Methodology:
-
Cell Plating: Seed HEK-293-hSERT cells into 96-well plates at a density of 2 x 10⁵ cells/mL and culture overnight to allow for adherence.[7]
-
Compound Preparation: Prepare serial dilutions of milnacipran and control inhibitors in the assay buffer.
-
Pre-incubation: Aspirate the culture medium from the wells. Wash the cells once with assay buffer. Add the diluted test compounds or vehicle to the wells and pre-incubate for 20 minutes at 25°C.[7]
-
Uptake Initiation: Add [³H]Serotonin to each well to a final concentration of approximately 65 nM to initiate the uptake reaction.[7]
-
Incubation: Incubate the plate for 15 minutes at 25°C.[7]
-
Uptake Termination: Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove unincorporated radioligand.
-
Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of milnacipran that inhibits 50% of the specific [³H]5-HT uptake (IC50 value) by performing a non-linear regression analysis of the concentration-response curve.
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
This modern, homogeneous (no-wash) assay utilizes a fluorescent substrate that mimics biogenic amines.[10][11] Uptake of the substrate into the cell results in a measurable increase in fluorescence intensity, which is quenched in the extracellular medium by a masking dye.[12] This method avoids radioactivity, simplifies the workflow, and is amenable to high-throughput screening (HTS).[13]
Materials:
-
Cell Line: HEK-293 cells stably expressing hSERT.[11]
-
Culture Medium: Standard growth medium (e.g., DMEM) with 10% dialyzed FBS.[12]
-
Assay Kit: Commercially available Neurotransmitter Transporter Uptake Assay Kit (contains fluorescent substrate and masking dye).[11]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 0.1% BSA.[10]
-
Test Compound: Milnacipran, dissolved in an appropriate vehicle.
-
Control Inhibitor: A known SERT inhibitor (e.g., Nisoxetine, Fluoxetine).[11]
-
Apparatus: Black, clear-bottom 96- or 384-well microplates (poly-D-lysine coated), fluorescence microplate reader capable of bottom-reading.[10][11]
Methodology:
-
Cell Plating: Plate HEK-hSERT cells in poly-D-lysine-coated 96- or 384-well plates at a density of 40,000-60,000 cells/well (96-well) or 12,500-20,000 cells/well (384-well).[12] Allow cells to adhere overnight.
-
Compound Addition: Remove the culture medium and add serial dilutions of milnacipran or control inhibitors prepared in HBSS/0.1% BSA.
-
Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.[10][12]
-
Dye Addition: Prepare the Dye Solution (fluorescent substrate and masking dye mix) according to the kit manufacturer's instructions. Add the Dye Solution to all wells.
-
Signal Detection: Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Data Acquisition: Measure fluorescence intensity. The assay can be run in two modes:
-
Data Analysis: For kinetic data, calculate the area under the curve (AUC) or the maximum velocity (Vmax). For endpoint data, use the raw fluorescence units. Plot the response against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Conclusion
The cell-based assays described provide robust and reproducible methods for characterizing the inhibitory activity of milnacipran on the serotonin transporter. The radioligand assay serves as a classic, highly sensitive approach, while the fluorescence-based assay offers a non-radioactive, higher-throughput alternative suitable for modern drug screening campaigns. Proper execution of these protocols will yield reliable IC50 values, enabling a quantitative assessment of milnacipran's potency at SERT and facilitating further pharmacological characterization.
References
- 1. Milnacipran, a new specific serotonin and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioural characterization of milnacipran, a serotonin and noradrenaline reuptake inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoradiographic characterization of binding sites for [3H]milnacipran, a new antidepressant drug, and their relationship to the serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Fibromyalgia-Like Symptoms in Mice for Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing fibromyalgia-like symptoms in mice, which are essential for the preclinical evaluation of novel therapeutic agents. The described models—acid saline-induced, reserpine-induced, and intermittent cold stress-induced—are widely used and recapitulate key features of human fibromyalgia, including chronic widespread pain, hyperalgesia, and allodynia.
Acid Saline-Induced Fibromyalgia Model
This model is effective in inducing a persistent and widespread pain state, mimicking the chronic pain characteristic of fibromyalgia.[1][2][3] The protocol involves repeated intramuscular injections of acidic saline, which leads to bilateral mechanical hyperalgesia lasting for several weeks.[1][4]
Experimental Protocol
-
Animal Preparation: Use adult male or female C57BL/6J mice, weighing 18-22g. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Acidic Saline Preparation: Prepare a sterile saline solution (0.9% NaCl) and adjust the pH to 4.0 using 20 mM HEPES buffer.
-
Induction Procedure:
-
Anesthetize the mice lightly with isoflurane.
-
On Day 0, inject 20 µL of the acidic saline (pH 4.0) unilaterally into the gastrocnemius muscle of the right hind limb.
-
On Day 5, administer a second 20 µL injection of acidic saline into the same muscle.[5]
-
-
Behavioral Testing: Assess pain behaviors, such as mechanical allodynia and thermal hyperalgesia, starting from day 14 after the first injection.[5] Widespread pain can be confirmed by testing the contralateral paw and other body regions.
Signaling Pathway
The acid saline-induced model involves the activation of Acid-Sensing Ion Channel 3 (ASIC3) on muscle afferents, which is a key initiator of the pain response.[1][5] Downstream signaling involves voltage-gated sodium channels Nav1.7 and Nav1.8, contributing to neuronal hyperexcitability and the maintenance of chronic pain.[5]
Reserpine-Induced Fibromyalgia Model
This pharmacological model induces a fibromyalgia-like state through the depletion of biogenic amines (norepinephrine, dopamine, and serotonin), which are crucial for descending pain modulation.[1] This model is valuable for investigating the neurochemical imbalances associated with fibromyalgia.
Experimental Protocol
-
Animal Preparation: Use adult male Swiss mice. Acclimatize the animals for at least one week prior to the experiment.
-
Reserpine (B192253) Administration: Administer reserpine at a dose of 1 mg/kg via subcutaneous injection once daily for three consecutive days.[6][7]
-
Behavioral and Comorbidity Assessment: On the fourth day after the first reserpine injection, begin assessing for fibromyalgia-like symptoms.[6] This includes:
-
Nociceptive behaviors: Mechanical allodynia (von Frey test), thermal hyperalgesia (hot plate test), and muscle strength (grip strength test).
-
Comorbid behaviors: Depressive-like behavior (forced swim test) and anxiety-like behavior (elevated plus maze).[6]
-
-
Drug Testing: Candidate drugs can be administered after the establishment of the fibromyalgia-like phenotype, and their effects on the various behavioral parameters can be quantified.
Signaling Pathway
The reserpine-induced model has been shown to involve the Wnt/β-catenin signaling pathway, which is implicated in central sensitization and chronic pain.[7] Additionally, recent studies have highlighted the role of the TRPA1 channel in Schwann cells, which, when activated, leads to oxidative stress and neuroinflammation, contributing to the pain phenotype.[8]
Intermittent Cold Stress (ICS)-Induced Fibromyalgia Model
This model utilizes an environmental stressor to induce a chronic widespread pain state, which is a key feature of fibromyalgia.[1] The ICS model is particularly relevant for studying the role of stress in the etiology of fibromyalgia.
Experimental Protocol
-
Animal Preparation: Use adult male or female C57BL/6J mice, weighing 18-22g. House two mice per cage.
-
ICS Procedure:
-
On Day 0, at 16:30, place the mice in a cold room at 4 ± 2°C.[9]
-
The intermittent cold stress protocol can vary, but a common method involves keeping the mice in the cold room overnight for 3 consecutive days.[1] Another variation involves transferring the mice between room temperature (24°C) and the cold room every 30 minutes during the day.[1]
-
-
Behavioral Assessment:
Experimental Workflow
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using these fibromyalgia models. These values can serve as a reference for expected outcomes and for the evaluation of potential therapeutics.
Table 1: Mechanical Withdrawal Thresholds in Fibromyalgia Models
| Model | Treatment Group | Baseline (g) | Post-Induction (g) | Reference |
| Acid Saline | Control (Normal Saline) | ~4.0 | 4.07 ± 0.25 | [5] |
| FM Induction | ~4.0 | 1.27 ± 0.12 | [5] | |
| Intermittent Psychological Stress | Naive Male | ~10 | N/A | [9] |
| IPS Male | ~10 | ~6.0 - 7.0 | [9] | |
| Naive Female | ~10 | N/A | [9] | |
| IPS Female | ~10 | ~5.0 - 5.5 | [9] |
Table 2: Electrical Paw Withdrawal Thresholds in the Intermittent Cold Stress (ICS) Model
| Stimulus Frequency | Fiber Type | Baseline (µA) | Post-ICS (µA) | Reference |
| 5 Hz | C fiber | ~100 | No significant change | [11] |
| 250 Hz | Aδ fiber | ~240 | ~130 | [11] |
| 2000 Hz | Aβ fiber | ~360 | ~220 | [11] |
Translational Perspective: Passive IgG Transfer Model
A novel and highly translational approach involves the passive transfer of Immunoglobulin G (IgG) from fibromyalgia patients to mice.[12] This has been shown to induce hallmark symptoms of fibromyalgia, including increased sensitivity to mechanical and cold stimuli, reduced locomotor activity, and decreased grip strength.[12][13] This model strongly suggests an autoimmune component to fibromyalgia and provides a unique platform for testing therapies that target the immune system.[12][14] The symptoms in mice are reversible, resolving within 2-3 weeks as the human IgG is cleared.[13] This model is particularly valuable for studying the peripheral mechanisms of fibromyalgia pain.
References
- 1. Animal models of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 4. Frontiers | Allodynia by Splenocytes From Mice With Acid-Induced Fibromyalgia-Like Generalized Pain and Its Sexual Dimorphic Regulation by Brain Microglia [frontiersin.org]
- 5. Preventing the induction of acid saline-induced fibromyalgia pain in mice by electroacupuncture or APETx2 injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Wnt/β-Catenin Pathway in Experimental Model of Fibromyalgia: Role of Hidrox® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schwann cell TRPA1 elicits reserpine-induced fibromyalgia pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibromyalgia Animal Models Using Intermittent Cold and Psychological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermittent cold stress-induced experimental fibromyalgia model in mice - pharmacology and neurobiology | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
- 12. Passive transfer of fibromyalgia symptoms from patients to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Passive transfer of fibromyalgia symptoms from patients to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Milnacipran
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of milnacipran (B1663801) in bulk drug substances and pharmaceutical formulations.
Introduction
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and depression. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of milnacipran in pharmaceutical products. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of milnacipran. The method is simple, accurate, precise, and suitable for routine quality control analysis.
Chromatographic Conditions
A summary of the chromatographic conditions for the analysis of milnacipran is presented in the table below. These conditions have been compiled from validated methods to ensure optimal separation and quantification.
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | Zodiac C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol: Acetonitrile: 0.1% o-phosphoric acid (55:35:10 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 60 - 210 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (% Recovery) | 99.11 - 100.84% |
| Precision (%RSD) | < 2% |
| Retention Time | Approximately 5.57 min |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of milnacipran.
Caption: Experimental workflow for the HPLC analysis of milnacipran.
Method Validation Parameters
The relationship between the key validation parameters as per ICH guidelines is depicted in the diagram below.
Caption: Logical relationship of HPLC method validation parameters.
Detailed Experimental Protocols
1. Preparation of Mobile Phase
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
o-phosphoric acid (AR Grade)
-
Water (HPLC Grade)
-
-
Procedure:
-
Prepare 0.1% o-phosphoric acid by diluting 1 mL of o-phosphoric acid in 1000 mL of HPLC grade water.
-
Mix methanol, acetonitrile, and 0.1% o-phosphoric acid in the ratio of 55:35:10 (v/v/v).
-
Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.
-
2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of milnacipran reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate to dissolve.
-
Make up the volume to 10 mL with the mobile phase and mix well.
-
-
Working Standard Solutions (60-210 µg/mL):
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 60-210 µg/mL.
-
3. Preparation of Sample Solution (for Pharmaceutical Formulations)
-
Procedure for Capsules:
-
Take a composite of 20 capsules and grind them to a fine, uniform powder.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of milnacipran and transfer it to a 100 mL volumetric flask.
-
Add approximately 25 mL of the mobile phase and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
-
4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate and record the peak areas.
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Inject 20 µL of the sample solution in triplicate and record the peak areas.
-
Calculate the concentration of milnacipran in the sample solution using the regression equation from the calibration curve.
5. System Suitability
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
%RSD of peak areas from replicate injections: ≤ 2.0
This application note provides a comprehensive overview and a detailed protocol for the HPLC analysis of milnacipran. For further details on method validation and application to different matrices, refer to the cited literature.
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Levels After Milnacipran Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milnacipran (B1663801) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of fibromyalgia and major depressive disorder.[1] Its therapeutic effects are primarily attributed to its ability to block the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), leading to increased extracellular concentrations of these neurotransmitters in the central nervous system.[2][3] In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing crucial insights into the pharmacodynamic effects of drugs like milnacipran.[4][5]
These application notes provide detailed protocols for conducting in vivo microdialysis experiments to assess the impact of milnacipran on serotonin and norepinephrine levels in key brain regions.
Mechanism of Action: Milnacipran Signaling Pathway
Milnacipran's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake transporters on the presynaptic neuron. This blockage leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.[2][3] Milnacipran exhibits a relatively balanced affinity for both serotonin and norepinephrine transporters.[6] Some research also suggests a potential involvement of the Wnt/β-catenin signaling pathway in the therapeutic effects of milnacipran.[7]
Data Presentation: Effects of Milnacipran on Extracellular Neurotransmitter Levels
The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of milnacipran administration on extracellular serotonin and norepinephrine levels in different brain regions of rats.
Table 1: Effect of Acute Subcutaneous Milnacipran Administration on Serotonin Levels
| Brain Region | Milnacipran Dose (mg/kg, s.c.) | Maximum Increase in Serotonin (% of Baseline) | Reference |
| Frontal Cortex | 60 | 200-230% | [8] |
| Midbrain Raphe Nuclei | 60 | 200-230% | [8] |
| Hypothalamus | 10 | 170% | [8] |
Table 2: Effect of Local and Systemic Milnacipran Administration on Serotonin Output
| Brain Region | Administration Route | Milnacipran Dose | Maximum Increase in Serotonin | Reference |
| Frontal Cortex | Local | Not specified | 7-fold | [8] |
| Midbrain Raphe Nuclei | Local | Not specified | 10-fold | [8] |
Table 3: Effect of Subchronic Milnacipran Treatment on Basal Noradrenaline Levels
| Brain Region | Milnacipran Treatment | Change in Basal Noradrenaline Levels | Reference |
| Medial Prefrontal Cortex | 30 mg/kg, p.o. for 7 days | Significantly higher | [1] |
Table 4: General Preclinical Data on Milnacipran's Effect on Neurotransmitter Levels
| Milnacipran Dose (mg/kg) | Effect on Serotonin (5-HT) and Norepinephrine (NE) Levels in the Brain | Reference |
| 10 and 40 | Three- to four-fold increase | [9] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol outlines the procedure for implanting a microdialysis probe and collecting samples to measure neurotransmitter levels following milnacipran administration.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Microdialysis guide cannula and probes (e.g., CMA 12 with 2 mm membrane)
-
Dental cement and skull screws
-
Surgical instruments
-
Microdialysis pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector or vials for sample collection
-
Milnacipran solution for administration
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Place the animal in a stereotaxic frame.
-
Apply a local anesthetic to the scalp.
-
-
Surgical Implantation of Guide Cannula:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. Stereotaxic coordinates from bregma:
-
Medial Prefrontal Cortex: AP +3.2 mm, ML ±0.8 mm, DV -4.0 mm[10]
-
Hypothalamus: (Specific coordinates should be determined based on the targeted hypothalamic nucleus from a rat brain atlas).
-
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microdialysis pump and perfuse with aCSF (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer milnacipran (e.g., subcutaneously or intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for a specified period post-administration to monitor changes in neurotransmitter levels.
-
Store collected samples at -80°C until analysis.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal.
-
Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to verify the correct placement of the microdialysis probe.
-
Protocol 2: Analysis of Serotonin and Norepinephrine by HPLC with Fluorescence Detection
This protocol describes a method for the simultaneous determination of serotonin and norepinephrine in microdialysis samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase column (e.g., C18, 5 µm)
-
Mobile phase reagents (e.g., phosphate (B84403) buffer, ion-pairing agent, organic modifier)
-
Derivatization reagents (e.g., benzylamine (B48309), 1,2-diphenylethylenediamine)
-
Serotonin and norepinephrine standards
-
Microdialysis samples
Procedure:
-
Preparation of Standards and Mobile Phase:
-
Prepare stock solutions of serotonin and norepinephrine standards in an appropriate solvent.
-
Prepare a series of working standards by diluting the stock solutions.
-
Prepare and degas the mobile phase. The composition will depend on the specific column and application but a common mobile phase for monoamine analysis consists of a phosphate or citrate (B86180) buffer, an ion-pairing agent like sodium dodecyl sulfate, and an organic modifier like acetonitrile (B52724) or methanol.
-
-
Derivatization of Samples and Standards (Pre-column):
-
To a small volume of the microdialysis sample or standard, add the derivatization reagent mixture (e.g., benzylamine and potassium ferricyanide).
-
Incubate the mixture to allow the derivatization reaction to complete, forming highly fluorescent products.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for the derivatized neurotransmitters (e.g., Ex: 345 nm, Em: 480 nm).[11]
-
Inject a fixed volume of the derivatized standard or sample onto the HPLC column.
-
Run the chromatographic separation using an isocratic or gradient elution program.
-
-
Data Analysis:
-
Identify the peaks for serotonin and norepinephrine in the chromatograms based on the retention times of the standards.
-
Quantify the concentration of each neurotransmitter in the samples by comparing the peak areas or heights to the standard curve.
-
Express the results as a percentage of the baseline concentration for each animal.
-
Note on HPLC with Electrochemical Detection (HPLC-ECD): An alternative and widely used method for monoamine analysis is HPLC with electrochemical detection. This technique offers high sensitivity and does not typically require derivatization. The mobile phase composition is similar to that used for fluorescence detection. The electrochemical detector is set at an oxidizing potential that is optimal for the detection of serotonin and norepinephrine.[12]
Conclusion
In vivo microdialysis coupled with sensitive analytical techniques like HPLC provides a robust platform for elucidating the neurochemical effects of milnacipran. The protocols and data presented here serve as a comprehensive guide for researchers investigating the pharmacodynamics of milnacipran and other SNRI compounds, contributing to a deeper understanding of their therapeutic mechanisms.
References
- 1. Subchronic milnacipran treatment increases basal extracellular noradrenaline concentrations in the medial prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milnacipran, a new specific serotonin and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 6. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the extracellular 5-hydroxytryptamine brain concentrations by the serotonin and noradrenaline reuptake inhibitor, milnacipran. Microdialysis studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Milnacipran Has an Antihyperalgesic Effect on Cisplatin-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming High Variability in Animal Models of Milnacipran Efficacy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the serotonin-norepinephrine reuptake inhibitor (SNRI), milnacipran (B1663801). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high variability in animal models used to assess the efficacy of milnacipran for conditions such as fibromyalgia, neuropathic pain, and depression.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used to evaluate the efficacy of milnacipran?
A1: Milnacipran's efficacy is typically evaluated in a range of animal models that mimic the symptoms of fibromyalgia, neuropathic pain, and depression. Commonly used models include:
-
Fibromyalgia Models: The reserpine-induced fibromyalgia model in rats is frequently used. Reserpine (B192253) administration depletes monoamines, leading to widespread muscle pain and depressive-like behaviors, which are key symptoms of fibromyalgia.[1][2]
-
Neuropathic Pain Models: Several models are employed to induce neuropathic pain, including the chronic constriction injury (CCI) of the sciatic nerve, cisplatin-induced neuropathy, and vincristine-induced neuropathy in rodents.[3][4][5] These models are characterized by mechanical allodynia and thermal hyperalgesia.
-
Depression and Anxiety Models: The Forced Swim Test (FST) and elevated plus-maze are common behavioral assays used to assess antidepressant and anxiolytic effects of milnacipran in rodents.[6]
Q2: What are the primary sources of high variability in these animal models when testing milnacipran?
A2: High variability in animal models for milnacipran efficacy can stem from several factors:
-
Biological Factors:
-
Animal Strain: Different strains of mice and rats can exhibit varying baseline sensitivities to pain and depression, as well as different responses to milnacipran. For example, BALB/c mice may show different immobility times in the Forced Swim Test compared to C57BL/6 mice.[7]
-
Sex: There are known sex differences in the prevalence of fibromyalgia and depression, and these can be reflected in animal models. Female rodents may show different pain thresholds and responses to milnacipran compared to males.[3][8][9]
-
Age and Weight: The age and weight of the animals can influence drug metabolism and behavioral performance.
-
-
Experimental Procedure Factors:
-
Surgical Inconsistency: In models like the Chronic Constriction Injury, slight variations in the ligation of the sciatic nerve can lead to significant differences in the degree of nerve damage and subsequent pain behaviors.
-
Drug Administration: The route of administration, dosage, and timing of milnacipran can impact its bioavailability and efficacy, contributing to variability.
-
Behavioral Testing: The time of day for testing, habituation to the testing environment, and handling by the experimenter can all affect behavioral outcomes.
-
-
Environmental Factors:
-
Housing Conditions: Single versus group housing can impact stress levels and social behavior, which can influence the outcomes of depression and anxiety models.
-
Husbandry: Diet, light-dark cycles, and noise levels in the animal facility can all be sources of variability.
-
Q3: What is the primary mechanism of action of milnacipran that is being assessed in these models?
A3: Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action is to block the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft, thereby increasing the levels of these neurotransmitters in the central nervous system. This enhancement of serotonergic and noradrenergic neurotransmission is believed to modulate pain perception and mood.[10] Recent studies also suggest that milnacipran's therapeutic effects may involve the modulation of the Wnt/β-catenin signaling pathway.[1][2]
II. Troubleshooting Guides
Troubleshooting High Variability in the Reserpine-Induced Fibromyalgia Model
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in baseline pain thresholds (e.g., paw withdrawal threshold) before milnacipran treatment. | Inconsistent reserpine administration or animal response. | 1. Ensure precise subcutaneous injection of reserpine (1 mg/kg for 3 consecutive days is a common protocol).[1] 2. Use animals of a consistent age and weight. 3. Allow for a sufficient washout period after reserpine administration before baseline testing. |
| Inconsistent antidepressant-like effects of milnacipran in the Forced Swim Test. | Differences in animal strain, sex, or environmental stressors. | 1. Select a single, well-characterized rat strain (e.g., Wistar) and use animals of the same sex (female rats are often used to model the higher prevalence of fibromyalgia in women).[1] 2. Standardize the acclimation period and ensure a quiet, consistently lit testing environment. |
| Variable analgesic response to a standard dose of milnacipran. | Individual differences in drug metabolism or severity of the induced fibromyalgia-like state. | 1. Consider a dose-response study to determine the optimal effective dose for your specific animal strain and experimental setup. Doses ranging from 10 to 50 mg/kg (i.p.) have been used in rodents.[4][7] 2. Increase the sample size per group to improve statistical power. |
Troubleshooting High Variability in Neuropathic Pain Models (e.g., Chronic Constriction Injury)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in the degree of mechanical allodynia post-surgery. | Inconsistent surgical procedure (e.g., ligature tension in CCI model). | 1. Standardize the surgical procedure with detailed protocols and training for all personnel. For the CCI model, ensure consistent tension of the ligatures around the sciatic nerve. 2. Include a sham surgery group to control for the effects of the surgical procedure itself. |
| Inconsistent response to milnacipran in the von Frey test. | Variability in the application of von Frey filaments or experimenter bias. | 1. Use an automated von Frey apparatus to standardize the application of force. 2. Ensure the experimenter is blinded to the treatment groups. 3. Habituate the animals to the testing apparatus before the experiment to reduce stress-induced variability. |
| Milnacipran shows efficacy in some studies but not others. | Differences in the timing of treatment initiation or duration. | 1. Initiate milnacipran treatment at a consistent time point after the induction of neuropathy. 2. Consider the duration of treatment; some studies show that repeated administration of milnacipran is more effective than a single dose in reducing neuropathic pain.[5] |
III. Experimental Protocols & Data
Detailed Methodology: Reserpine-Induced Fibromyalgia Model in Rats
This protocol is adapted from studies demonstrating the efficacy of milnacipran in a rat model of fibromyalgia.[1][2]
-
Animals: Female Wistar rats (200-250g) are often used to model the higher prevalence of fibromyalgia in women.[1]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Fibromyalgia:
-
Administer reserpine (1 mg/kg, subcutaneous) once daily for three consecutive days.[1]
-
-
Milnacipran Administration:
-
Following the induction period, administer milnacipran (e.g., 30 mg/kg, oral gavage) or vehicle daily for the duration of the study (e.g., 14 days).[1]
-
-
Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments at baseline (after reserpine induction but before milnacipran treatment) and at various time points during treatment.
-
Thermal Hyperalgesia (Hot Plate Test): Measure the latency to a nociceptive response (e.g., licking or jumping) on a heated surface.
-
Depressive-like Behavior (Forced Swim Test): On the final day of treatment, subject rats to a forced swim session and record the duration of immobility.
-
Quantitative Data Summary
The following tables summarize representative data from studies investigating milnacipran efficacy. Note that direct comparisons across different studies can be challenging due to variations in experimental design.
Table 1: Effect of Milnacipran on Mechanical Allodynia in a Cisplatin-Induced Neuropathy Mouse Model [4]
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 60 min post-dose (Mean ± SEM) |
| Vehicle | - | ~0.5 ± 0.1 |
| Milnacipran | 10 | ~1.2 ± 0.2 |
| Milnacipran | 30 | ~1.8 ± 0.3 |
| Milnacipran | 50 | ~2.5 ± 0.4 |
Table 2: Efficacy of Milnacipran in a Rat Model of Neuropathic Pain (Chronic Constriction Injury) [3]
| Treatment Group | Dose (mg/kg, i.p.) | % Reversal of Mechanical Allodynia (Mean) | % Reversal of Cold Allodynia (Mean) |
| Milnacipran (Acute) | 10 | ~50% | ~70% |
| Milnacipran (Sub-chronic) | 10 (b.i.d. for 7 days) | ~60% | ~80% |
IV. Signaling Pathways and Experimental Workflows
Milnacipran's Proposed Mechanism of Action
Milnacipran primarily acts as a serotonin-norepinephrine reuptake inhibitor. Recent evidence also points to its modulation of the Wnt/β-catenin signaling pathway, which is involved in neurogenesis and synaptic plasticity and has been implicated in depression.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of milnacipran, in comparison with amitriptyline, on cold and mechanical allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Milnacipran for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation Models of Depression in Rodents: Relevance to Psychotropic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Review and Meta-Analysis of Anxiety- and Depressive-Like Behaviors in Rodent Models of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Milnacipran in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of milnacipran (B1663801) in cellular assays. Our goal is to help you achieve accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of milnacipran?
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that functions by blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][2] This inhibition leads to an increase in the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft.[3] Notably, milnacipran exhibits a relatively balanced affinity for both transporters.[4]
Q2: What are the known off-target binding profiles of milnacipran?
Preclinical studies have demonstrated that milnacipran has a high degree of selectivity for SERT and NET. It shows negligible affinity for other neurotransmitter receptors, including adrenergic, muscarinic, and histaminergic receptors.[1][3] This high selectivity is a key feature that distinguishes it from older classes of antidepressants, such as tricyclic antidepressants (TCAs), and suggests a lower likelihood of off-target effects mediated by receptor binding.[1]
Q3: Can milnacipran cause cytotoxicity in cellular assays?
Yes, while milnacipran is highly selective for its primary targets, studies have shown that it can induce cytotoxic and genotoxic effects in vitro at certain concentrations. Research on human peripheral blood lymphocytes indicated that milnacipran increased chromosomal aberrations and micronuclei frequency in a dose-dependent manner.[5][6] Significant DNA damage was observed at concentrations ranging from 2.50 to 40.00 μg/mL.[5] Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell line and assay.
Q4: Are there any known effects of milnacipran on signaling pathways other than SERT and NET inhibition?
Recent research in animal models suggests that milnacipran may modulate the Wnt/β-catenin signaling pathway in the hippocampus, which is implicated in its antidepressant-like effects.[7] While this is part of its therapeutic action, it is a downstream effect of its primary mechanism. Researchers should be aware of potential downstream signaling consequences of sustained SERT and NET inhibition in their cellular models.
Troubleshooting Guides
This section addresses common issues that may arise during cellular assays involving milnacipran.
Issue 1: High Cell Death or Unexpected Cytotoxicity
Potential Cause: The concentration of milnacipran used in the assay may be too high, leading to cytotoxic off-target effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Before proceeding with functional assays, it is essential to determine the cytotoxic profile of milnacipran in your specific cell line.
-
Recommendation: Use a broad range of milnacipran concentrations (e.g., from nanomolar to high micromolar) to identify the concentration at which cell viability begins to decline.
-
Suggested Assay: A standard MTT, XTT, or CellTiter-Glo® assay can be used to assess cell viability.
-
-
Optimize Incubation Time: Prolonged exposure to a compound can increase the risk of cytotoxicity.
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that allows for the desired on-target effect without significant cell death.
-
-
Use Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO or the solvent used to dissolve milnacipran) to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control for Cytotoxicity: Include a known cytotoxic compound to validate the assay's ability to detect cell death.
-
Issue 2: Inconsistent or Non-Reproducible Results in Functional Assays (e.g., Neurotransmitter Uptake Assays)
Potential Cause 1: Suboptimal Assay Conditions
Troubleshooting Steps:
-
Optimize Substrate Concentration: The concentration of the radiolabeled or fluorescent substrate (e.g., [³H]serotonin or a fluorescent analog) should be appropriate for the assay.
-
Recommendation: Use a substrate concentration close to the Michaelis-Menten constant (Km) for the transporter to ensure sensitive detection of inhibition.
-
-
Ensure Linear Range of Uptake: The uptake of the substrate should be in the linear range during the assay incubation period.
-
Recommendation: Perform a time-course experiment to determine the linear phase of substrate uptake in your cell system.
-
-
Control for Non-Specific Uptake: High background signal can obscure the specific inhibition by milnacipran.
-
Recommendation: Include a control with a saturating concentration of a known, highly specific inhibitor of the transporter of interest (e.g., citalopram (B1669093) for SERT) to determine non-specific uptake. Subtract this value from all other measurements.[8]
-
Potential Cause 2: Cell Health and Culture Variability
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in a healthy, log-phase of growth at the time of the experiment.
-
-
Monitor for Contamination: Mycoplasma or other microbial contamination can alter cellular physiology and lead to unreliable results.
-
Recommendation: Regularly test cell cultures for mycoplasma contamination.
-
Issue 3: Unexpected Phenotypic Changes in Cells
Potential Cause: Downstream effects of prolonged SERT and NET inhibition or activation of other signaling pathways.
Troubleshooting Steps:
-
Use Control Compounds: Compare the effects of milnacipran to other SNRIs with different selectivity profiles (e.g., venlafaxine, duloxetine) and to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). This can help to dissect the contribution of each pathway to the observed phenotype.
-
Employ Knockout or Knockdown Cell Lines: If available, use cell lines in which SERT or NET has been knocked out or knocked down. If the unexpected phenotype persists in these cells, it is likely due to an off-target effect.
-
Pathway Analysis: If significant unexpected changes are observed, consider performing transcriptomic or proteomic analysis to identify the signaling pathways that are being modulated by milnacipran in your cellular model.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for milnacipran.
Table 1: In Vitro Cytotoxicity of Milnacipran in Human Peripheral Blood Lymphocytes
| Concentration (μg/mL) | Observed Effect | Reference |
| 2.50 - 40.00 | Increased DNA damage (comet assay) | [5] |
| 2.50 - 40.00 | Significant increase in chromosomal aberrations | [5] |
| 2.50 - 40.00 | Dose-dependent increase in micronuclei frequency | [5] |
| 2.50 - 40.00 | Significant decrease in mitotic index | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Milnacipran
| Parameter | Value | Reference |
| Primary Mechanism | Serotonin and Norepinephrine Reuptake Inhibitor | [1][2] |
| SERT/NET Affinity Ratio | Approximately 1:1 | [4] |
| Off-Target Receptor Affinity | Negligible at therapeutic concentrations | [1][3] |
| Plasma Protein Binding | Low | [2] |
| Metabolism | Limited, minimal interaction with CYP450 enzymes | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of Milnacipran using an MTT Assay
Objective: To determine the concentration range of milnacipran that is cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Milnacipran stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of milnacipran in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of milnacipran. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the logarithm of the milnacipran concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Neurotransmitter Uptake Inhibition Assay
Objective: To measure the inhibitory potency of milnacipran on serotonin or norepinephrine uptake in a cellular model.
Materials:
-
Cells expressing SERT or NET (e.g., transfected HEK293 cells or neuronal cell lines)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine) or a fluorescent substrate analog
-
Milnacipran and other control inhibitors
-
96-well plates (suitable for scintillation counting or fluorescence measurement)
-
Scintillation counter or fluorescence plate reader
-
Ice-cold wash buffer
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to reach the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of milnacipran or control compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time within the linear range of uptake (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Detection: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a selective inhibitor). Calculate the percent inhibition for each concentration of milnacipran and plot the data to determine the IC₅₀ value.
Visualizations
Caption: Milnacipran's primary mechanism of action.
Caption: A logical workflow for troubleshooting milnacipran assays.
References
- 1. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacology of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Disproportionality analysis of safety signals for milnacipran and levomilnacipran: a pharmacovigilance study using the FDA adverse event reporting system [frontiersin.org]
- 5. Evaluation of cytogenetic and DNA damage induced by the antidepressant drug-active ingredients, trazodone and milnacipran, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Improving the bioavailability of milnacipran in preclinical formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the bioavailability and ensure consistent exposure of milnacipran (B1663801) in preclinical formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the development and in-vivo testing of milnacipran preclinical formulations.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or Variable Oral Bioavailability in Animal Models | 1. Poor Solubility/Dissolution in Vehicle: Milnacipran HCl is freely soluble in water, but the free base or use in non-aqueous vehicles may present solubility challenges.[1] 2. Drug Precipitation in GI Tract: The formulation may not be stable upon dilution in gastrointestinal fluids. 3. Rapid Metabolism/Clearance: The chosen animal model may have a faster metabolic rate compared to humans. | 1. Optimize Vehicle: For aqueous solutions, ensure pH is optimal. For suspensions, reduce particle size (micronization) to increase surface area.[2] For lipid-based systems, conduct solubility screening with various oils and surfactants. 2. Formulation Strategy: Consider using solubility enhancers like cyclodextrins or developing a Self-Emulsifying Drug Delivery System (SEDDS) to maintain drug in solution.[3] 3. Dose/Vehicle Adjustment: Increase the dose concentration if possible, or select a vehicle that promotes absorption. |
| Inconsistent Results Between Animals | 1. Dosing Inaccuracy: Issues with syringe calibration or handling of viscous formulations. 2. Formulation Instability: Settling or aggregation of suspension particles, or phase separation in emulsions between doses.[4] | 1. Refine Dosing Technique: Ensure proper training and use calibrated equipment. For viscous solutions, consider warming slightly (if API is stable) or using a positive displacement pipette. 2. Improve Formulation Homogeneity: For suspensions, ensure vigorous and consistent vortexing before each dose. Incorporate suspending agents or viscosity modifiers.[4] For SEDDS, ensure the pre-concentrate is homogenous. |
| Precipitation in IV Formulation upon Dosing | 1. Solvent Mismatch: The formulation vehicle is not miscible with blood, causing the drug to crash out of solution upon injection. 2. Concentration Too High: The drug concentration is above its solubility limit in the blood/vehicle mixture. | 1. Use Biocompatible Solvents: Employ common IV cosolvents like propylene (B89431) glycol or polyethylene (B3416737) glycols, but be mindful of their potential toxicity at high concentrations.[4] 2. Reduce Concentration/Infuse Slowly: Lower the drug concentration in the formulation or administer the dose as a slow intravenous infusion rather than a bolus to allow for rapid dilution in circulation. |
| Low Drug Loading in Lipid-Based Formulations (e.g., SEDDS, SLNs) | 1. Poor Lipid Solubility: Milnacipran has higher water solubility, which can limit its incorporation into a lipid matrix. 2. Excipient Incompatibility: The chosen oils, surfactants, or co-solvents are not optimal for solubilizing milnacipran. | 1. Ion Pairing: Form a hydrophobic ion pair of milnacipran with a suitable counter-ion to increase its lipophilicity. 2. Systematic Excipient Screening: Perform a thorough screening of various GRAS (Generally Recognized as Safe) lipids, surfactants, and co-surfactants to identify a system with maximum solubilizing capacity for the drug.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of milnacipran?
A1: Milnacipran has an inherently high and excellent oral bioavailability in humans, typically reported to be between 85% and 90%.[6][7][8] Its absorption is rapid, with peak plasma concentrations reached within 2-4 hours, and it is not significantly affected by food.[7]
Q2: If bioavailability is already high, why is formulation optimization necessary for preclinical studies?
A2: While systemic bioavailability in humans is high, preclinical formulation work is crucial for several reasons:
-
Consistent Exposure: The primary goal in preclinical toxicology and efficacy studies is to achieve consistent and predictable plasma concentrations, minimizing variability between animals.[4]
-
Dose Escalation: High doses are often required in toxicology studies. This can exceed the aqueous solubility of the drug, necessitating advanced formulations like suspensions or lipid-based systems to deliver the required dose in a limited volume.[9]
-
Species Differences: Pharmacokinetic parameters can differ between animal models and humans. A formulation must be robust enough to perform reliably in the chosen preclinical species.[10]
-
Exploring Novel Delivery: Researchers may be developing controlled-release formulations or targeted delivery systems (e.g., to the brain), which require entirely new formulation strategies.[11][12]
Q3: What are the most promising formulation strategies to explore for milnacipran?
A3: For preclinical applications requiring enhanced solubility or controlled release, three key strategies are prominent:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI tract).[5][13] They are excellent for maintaining a drug in a solubilized state, which can improve absorption consistency.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They can increase bioavailability, offer controlled release, and potentially enhance drug delivery to the brain, which may be relevant for a centrally-acting drug like milnacipran.[12][14]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic core, forming inclusion complexes.[15][16] This dramatically increases the aqueous solubility of the guest drug, which can be beneficial for creating high-concentration solutions for oral or parenteral administration.[3][17]
Q4: What are the key pharmacokinetic parameters for milnacipran in preclinical models versus humans?
A4: The following table summarizes key pharmacokinetic data. Note that parameters can vary based on the specific strain, dose, and formulation used.
| Parameter | Human (Oral) | Mouse (Intraperitoneal - IP) | Mouse (Intravenous - IV) |
| Bioavailability (F) | ~85% - 90%[6][7] | 92.5%[10] | N/A |
| Time to Peak (Tmax) | 2 - 4 hours[6] | 5 minutes (plasma)[10] | N/A |
| Half-life (t½) | 6 - 8 hours[6][7] | 42.5 minutes[10] | 59.2 minutes[10] |
| Protein Binding | ~13%[6] | Not Reported | Not Reported |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Milnacipran Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS to improve the consistency of oral absorption of milnacipran in a preclinical rodent model.
Materials:
-
Milnacipran HCl
-
Oil Phase (e.g., Capryol™ 90, castor oil)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)
Methodology:
-
Solubility Screening: Determine the solubility of milnacipran in various oils, surfactants, and co-surfactants to select the most suitable excipients. This is done by adding an excess amount of the drug to a known volume of the excipient, vortexing for an extended period (e.g., 48 hours) at a controlled temperature, and then quantifying the dissolved drug in the supernatant using a validated analytical method like HPLC.[18]
-
Constructing Ternary Phase Diagrams: To identify the optimal ratio of components, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Observe their ability to form a clear, isotropic mixture.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the optimal ratio from the phase diagram.
-
Heat the mixture gently (e.g., to 40°C) under constant stirring until a homogenous, transparent solution is formed.
-
Add the pre-weighed milnacipran to the excipient mixture and continue stirring until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of distilled water or simulated gastric fluid in a beaker with gentle stirring. Observe the time it takes to form an emulsion and assess its appearance (e.g., clear, bluish-white).
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Droplet sizes in the nano-range (<200 nm) are generally preferred.[19]
-
Protocol 2: In-Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a novel milnacipran formulation after oral administration in mice.
Methodology:
-
Animal Acclimatization: House male C57BL/6 mice (or other appropriate strain) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dosing:
-
Fast the animals overnight (approx. 12 hours) before dosing, with continued access to water.
-
Weigh each animal immediately before dosing.
-
Administer the milnacipran formulation (e.g., SEDDS or aqueous solution) via oral gavage at a specific dose (e.g., 30 mg/kg).[10] Record the exact time of administration for each animal.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.[10]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of milnacipran in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[10]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
-
Visualizations
Caption: Workflow for preclinical formulation selection.
Caption: Logical diagram of SEDDS emulsification process.
References
- 1. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altasciences.com [altasciences.com]
- 10. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study the effect of formulation variables on drug release from hydrophilic matrix tablets of milnacipran and prediction of in-vivo plasma profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmascholars.com [pharmascholars.com]
- 19. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Milnacipran Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing conflicting results observed in milnacipran (B1663801) behavioral studies. By understanding the key variables that can influence experimental outcomes, researchers can better design, interpret, and troubleshoot their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results in the Forced Swim Test (FST) with milnacipran. Sometimes it reduces immobility, and other times it has no effect. What could be the cause?
A1: Conflicting results in the FST with milnacipran are not uncommon and can be attributed to several factors:
-
Animal Strain: Different mouse and rat strains exhibit varied baseline levels of immobility and sensitivity to antidepressants. For instance, BALB/c mice are known to have high baseline immobility and are sensitive to the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs), while C57BL/6J mice may show a different response profile. The genetic background of the animal model is a critical variable.
-
Drug Administration Protocol: The timing and duration of milnacipran administration are crucial. Acute (single dose) versus chronic (repeated doses) administration can yield different, and sometimes opposite, results. Chronic administration is often required to observe significant antidepressant-like effects, as this allows for neuroadaptive changes to occur.[1]
-
Behavioral Scoring: The FST is not just about immobility. Scoring active behaviors like swimming and climbing can provide more nuanced data. Since milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI), it can affect both behaviors. An increase in swimming is often associated with serotonergic activity, while an increase in climbing is linked to noradrenergic activity. The lack of a change in overall immobility might mask shifts between these active behaviors.
-
Experimental Parameters: Minor variations in the FST protocol can have a significant impact. Water temperature, the dimensions of the swim cylinder, and the duration of the test can all influence the outcome.[2]
Q2: Our results in the Tail Suspension Test (TST) with milnacipran are inconsistent. Why might this be happening?
A2: Inconsistency in the TST is a common challenge. Key factors to consider include:
-
Animal Strain: As with the FST, the genetic background of the mice used in the TST can significantly affect the results. Some strains are inherently more or less immobile at baseline, which can influence the ability to detect a drug effect.[1]
-
Dose-Response Relationship: The behavioral effects of milnacipran can be dose-dependent. A dose that is too low may not produce a significant effect, while a dose that is too high could lead to confounding motor effects. It is essential to establish a full dose-response curve.
-
Acute vs. Chronic Dosing: Similar to the FST, the antidepressant-like effects of milnacipran in the TST may only become apparent after chronic administration.[1]
-
Method of Suspension: The way the tail is taped and the animal is suspended can introduce variability. A standardized and consistent method is crucial to minimize stress and ensure reliable results.
Q3: We are seeing variable effects of milnacipran on locomotor activity in the Open Field Test (OFT). Is this expected?
A3: Yes, variable effects in the OFT are expected and can provide valuable information. Here's what to consider:
-
Anxiolytic vs. Anxiogenic Effects: The OFT can assess both anxiety-like behavior (thigmotaxis, or wall-hugging) and general locomotor activity. Depending on the dose, milnacipran could potentially have anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects, which would manifest as changes in the time spent in the center of the arena.
-
Dose-Dependent Effects on Locomotion: Milnacipran's impact on locomotor activity can be complex. At some doses, it may increase locomotion, while at others, it could have no effect or even decrease it. This is why a thorough dose-response study is critical.
-
Habituation: Analyzing the locomotor activity over time during the test session can reveal effects on habituation. A failure to habituate to the novel environment could be a relevant behavioral finding.
-
Environmental Factors: The lighting conditions, noise level, and even the time of day can influence rodent behavior in the OFT. Maintaining a consistent and controlled testing environment is paramount.
Troubleshooting Guides
Issue: Inconsistent Immobility Times in the Forced Swim Test
| Potential Cause | Troubleshooting Steps |
| Animal Strain Variability | 1. Standardize Strain: Use a single, well-characterized strain for all experiments. 2. Consult Literature: Research the known behavioral characteristics and antidepressant response profiles of your chosen strain. 3. Consider Inbred vs. Outbred: Inbred strains may offer more genetic consistency, but outbred strains might provide more generalizable results. |
| Inconsistent Drug Administration | 1. Verify Dosing Regimen: Ensure that the dose, route of administration, and timing of injections are consistent across all animals. 2. Evaluate Acute vs. Chronic Effects: Design studies to specifically compare the effects of single versus repeated dosing. |
| Subjective Scoring | 1. Blinded Scoring: The person scoring the behavior should be blind to the experimental groups. 2. Use Automated Systems: Whenever possible, use automated video-tracking software to score immobility and other behaviors objectively. 3. Detailed Behavioral Ethogram: If scoring manually, create and adhere to a detailed ethogram that clearly defines immobility, swimming, and climbing. |
| Variable Environmental Conditions | 1. Control Water Temperature: Maintain a consistent water temperature (typically 23-25°C) for all test sessions.[3] 2. Standardize Apparatus: Use cylinders of the same dimensions and water depth for all animals. 3. Minimize External Stimuli: Conduct the test in a quiet, dedicated room with consistent lighting. |
Issue: High Variability in Tail Suspension Test Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Taping and Suspension | 1. Standardize Taping Procedure: Use the same type of tape and apply it to the same location on the tail for every mouse. 2. Ensure Consistent Suspension Height: The distance from the floor to the mouse's nose should be the same for all animals. |
| "Tail-Climbing" Behavior | 1. Use a Tail-Climbing Guard: A small cylinder placed around the base of the tail can prevent the mouse from climbing its tail and invalidating the trial. |
| Individual Differences in Baseline Immobility | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 2. Pre-Screening (with caution): While not always recommended, some researchers pre-screen animals for baseline immobility and exclude outliers. This should be done with a clear and pre-defined justification. |
Data Presentation: Summary of Potential Conflicting Outcomes
The following tables summarize potential conflicting results based on key experimental variables. Note that these are illustrative examples based on common sources of variability in antidepressant behavioral studies.
Table 1: Forced Swim Test - Immobility Time (seconds)
| Variable | Condition A | Condition B | Potential Conflicting Outcome |
| Animal Strain | BALB/c Mice | C57BL/6J Mice | Milnacipran may significantly reduce immobility in BALB/c mice but show a less pronounced or no effect in C57BL/6J mice. |
| Administration | Acute (1 day) | Chronic (14 days) | Acute administration may have no effect, while chronic administration significantly reduces immobility.[1] |
| Dose | 10 mg/kg | 40 mg/kg | A lower dose may be ineffective, while a higher dose reduces immobility. |
Table 2: Tail Suspension Test - Immobility Time (seconds)
| Variable | Condition A | Condition B | Potential Conflicting Outcome |
| Animal Strain | CD-1 Mice | NMRI Mice | Milnacipran may be effective in NMRI mice but show little to no effect in CD-1 mice. |
| Administration | Acute (1 day) | Chronic (21 days) | A significant reduction in immobility may only be observed after chronic treatment. |
| Sex | Male | Female | The antidepressant-like effects of milnacipran may be more pronounced in one sex over the other. |
Table 3: Open Field Test - Center Time (seconds)
| Variable | Condition A | Condition B | Potential Conflicting Outcome |
| Dose | 5 mg/kg | 20 mg/kg | A low dose may have anxiolytic effects (increased center time), while a higher dose may be anxiogenic or have no effect on anxiety-like behavior. |
| Lighting | Bright Light (500 lux) | Dim Light (50 lux) | Anxiolytic effects may be more apparent under more anxiogenic bright lighting conditions. |
| Time Point | First 5 minutes | Last 5 minutes | Animals may initially show anxiety (low center time) but habituate over the session, and milnacipran could influence this habituation process. |
Experimental Protocols
Forced Swim Test (FST) - Mouse
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[4][5]
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
Record the entire session with a video camera for later analysis.
-
After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.[4]
-
Measure the total time the mouse spends immobile (making only small movements to keep its head above water).
-
Optionally, also score the time spent swimming and climbing.
-
Tail Suspension Test (TST) - Mouse
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. Use medical-grade adhesive tape.
-
Procedure:
-
Data Analysis:
-
Measure the total time the mouse remains immobile during the 6-minute test.
-
Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Open Field Test (OFT) - Mouse
-
Apparatus: A square or circular arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[8]
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.[9]
-
Record the session using a video camera connected to a tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Measure the total distance traveled.
-
Anxiety-Like Behavior: Measure the time spent in the center of the arena versus the periphery.
-
Exploratory Behavior: Measure the number of rearings (standing on hind legs).
-
Mandatory Visualizations
Caption: Milnacipran's primary mechanism of action and downstream signaling.
Caption: A logical workflow for troubleshooting conflicting behavioral study results.
Caption: Key factors contributing to conflicting results in milnacipran studies.
References
- 1. Effect of acute, short- and long-term milnacipran administration on rat locus coeruleus noradrenergic and dorsal raphe serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: The Mouse Forced Swim Test [jove.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Research SOP: Understanding the Tail Suspension Test: A Simple Guide [researchsop.com]
- 8. bowdish.ca [bowdish.ca]
- 9. anilocus.com [anilocus.com]
Validation & Comparative
A Preclinical Showdown: Milnacipran Hydrochloride vs. Duloxetine in Attenuating Nerve Injury-Induced Pain
In the landscape of neuropathic pain management, serotonin-norepinephrine reuptake inhibitors (SNRIs) have emerged as a key therapeutic class. This guide provides a comparative analysis of two prominent SNRIs, milnacipran (B1663801) hydrochloride and duloxetine (B1670986), based on their performance in a preclinical model of nerve injury. The data presented herein, derived from a study utilizing a vincristine-induced neuropathic pain model in mice, offers researchers, scientists, and drug development professionals a detailed look at their comparative efficacy and underlying mechanisms.
Comparative Efficacy in a Vincristine-Induced Neuropathy Model
A key study investigated the effects of milnacipran and duloxetine on mechanical allodynia, a hallmark of neuropathic pain, induced by the chemotherapeutic agent vincristine (B1662923). The results demonstrate that while a single administration of either drug had no significant effect, repeated administration over seven days markedly reduced vincristine-induced mechanical allodynia.
Table 1: Effect of Repeated Administration of Milnacipran and Duloxetine on Vincristine-Induced Mechanical Allodynia in Mice
| Treatment Group | Dose (mg/kg, i.p., once daily for 7 days) | Paw Withdrawal Threshold (g) - (Mean ± S.E.M.) |
| Saline Control | - | Data not provided |
| Vincristine + Saline | - | Baseline allodynia established |
| Vincristine + Milnacipran | 20 | Significantly increased |
| Vincristine + Milnacipran | 40 | Significantly increased |
| Vincristine + Duloxetine | 5 | Significantly increased |
| Vincristine + Duloxetine | 10 | Significantly increased |
| Vincristine + Duloxetine | 20 | Significantly increased |
Note: This table summarizes the findings that repeated administration of both drugs at the tested doses significantly attenuated mechanical allodynia compared to the vincristine-only group. Specific quantitative values for withdrawal thresholds were not provided in the primary source.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data.
Vincristine-Induced Neuropathic Pain Model
To induce peripheral neuropathy, vincristine was administered to mice once daily for seven days at a dose of 0.1 mg/kg via intraperitoneal (i.p.) injection. This regimen has been shown to reliably induce mechanical allodynia, which was observable from day 3 to day 28 after the initiation of vincristine administration.
Drug Administration
Following the induction of neuropathy, either milnacipran (20 or 40 mg/kg) or duloxetine (5, 10, or 20 mg/kg) was administered intraperitoneally once daily for seven consecutive days. A control group received saline injections.
Assessment of Mechanical Allodynia
Mechanical allodynia was quantified by measuring the paw withdrawal response to stimulation with von Frey filaments. A significant increase in the paw withdrawal threshold in the drug-treated groups compared to the saline-treated group was indicative of an anti-allodynic effect.
Visualizing the Experimental Approach
The following diagram illustrates the workflow of the preclinical study comparing milnacipran and duloxetine.
Mechanistic Underpinnings: The Role of Descending Inhibitory Pathways
Both milnacipran and duloxetine are classified as serotonin-norepinephrine reuptake inhibitors (SNRIs). Their analgesic effects in neuropathic pain are primarily attributed to the enhancement of descending inhibitory pain pathways. By blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the spinal cord, these drugs increase the concentration of these neurotransmitters in the synaptic cleft. This leads to an increased activation of inhibitory interneurons, which in turn dampen the transmission of pain signals from the periphery to the brain.
While both drugs target serotonin and norepinephrine, there are subtle differences in their selectivity. Duloxetine has a higher affinity for the serotonin transporter, whereas milnacipran has a more balanced effect on both serotonin and norepinephrine transporters. This difference in pharmacological profile may influence their efficacy and side-effect profiles in different patient populations. The analgesic effect of milnacipran in nerve-ligated mice has been shown to be dependent on the spinal noradrenergic system. Similarly, duloxetine's anti-allodynic action involves central α2A adrenoceptors.
The following diagram illustrates the simplified signaling pathway for SNRI-mediated analgesia.
A Head-to-Head Battle in Preclinical Fibromyalgia Models: Milnacipran vs. Pregabalin
For researchers and drug development professionals, understanding the comparative efficacy of existing fibromyalgia treatments in relevant animal models is crucial for advancing novel therapeutics. This guide provides an objective comparison of two widely prescribed medications, milnacipran (B1663801) and pregabalin (B1679071), based on available experimental data from animal studies. The information is presented to facilitate easy comparison and inform future research directions.
Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), and pregabalin, an alpha-2-delta (α2δ) ligand of voltage-gated calcium channels, represent two distinct mechanistic classes of drugs approved for the management of fibromyalgia.[1][2] Their efficacy in animal models that mimic aspects of fibromyalgia, such as chronic widespread pain, hyperalgesia, and allodynia, offers valuable insights into their therapeutic potential and underlying mechanisms.
Comparative Efficacy in Fibromyalgia Animal Models
The following tables summarize the quantitative data from studies directly comparing the effects of milnacipran and pregabalin in established animal models of fibromyalgia-like pain.
Table 1: Efficacy in the Rat Formalin Pain Test
The formalin test induces a biphasic pain response, with the late phase being associated with central sensitization, a key feature of fibromyalgia.
| Drug | Minimal Effective Dose (MED) - Late Phase Paw Licking | Efficacy on Paw Elevation |
| Milnacipran | 2.5 mg/kg (i.p.)[3] | Dose-dependently attenuated[3] |
| Pregabalin | 0.63 mg/kg (i.p.)[3] | Inactive up to 160 mg/kg[3] |
Table 2: Efficacy in the Rat Stress-Induced Ultrasonic Vocalization (USV) Model
This model assesses the emotional-affective component of pain, as stress is a known trigger and exacerbating factor in fibromyalgia.
| Drug | Minimal Effective Dose (MED) to Reduce USV | Notable Efficacy |
| Milnacipran | 10 mg/kg (i.p.)[3] | Near total inhibition at 20 mg/kg[3] |
| Pregabalin | 40 mg/kg (i.p.)[3] | Only significantly active at this dose[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Formalin-Induced Pain Model in Rats
This model is used to assess analgesic efficacy in a setting of acute and persistent pain with an inflammatory component.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure: A solution of 2.5% formalin is injected into the plantar surface of the rat's hind paw.[3]
-
Drug Administration: Milnacipran, pregabalin, or vehicle is administered intraperitoneally (i.p.) at various doses prior to the formalin injection.[3]
-
Behavioral Assessment: Nociceptive behaviors, such as the duration of paw licking and the frequency or duration of paw elevation, are observed and quantified during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection) of the pain response.[3] The late phase is particularly relevant for studying central sensitization mechanisms.
Stress-Induced Ultrasonic Vocalization (USV) Model in Rats
This model evaluates the anxiolytic and analgesic properties of compounds by measuring stress-induced vocalizations.
-
Animal Model: Male Wistar rats are commonly used.
-
Procedure: Rats are subjected to a conditioning paradigm where a neutral stimulus (e.g., a light) is repeatedly paired with an aversive stimulus (e.g., a foot-shock). Following conditioning, the presentation of the light stimulus alone elicits stress-induced 22-kHz ultrasonic vocalizations.[3]
-
Drug Administration: Test compounds are administered i.p. prior to the presentation of the conditioned stimulus.[3]
-
Assessment: The number and duration of 22-kHz USVs are recorded and analyzed to determine the effect of the drug on the stress response.[3]
Intermittent Cold Stress (ICS) Model in Mice
This model induces a state of chronic widespread pain that mimics key features of fibromyalgia.
-
Animal Model: Female ddY mice are often used.
-
Procedure: Mice are exposed to intermittent cold stress for several days. A typical protocol involves repeated cycles of exposure to a cold environment (e.g., 4°C) and a standard housing environment.[4]
-
Behavioral Assessment: Mechanical hypersensitivity is assessed using the von Frey test, where calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates mechanical allodynia.[5]
Reserpine-Induced Myalgia (RIM) Model in Rats
This model involves the depletion of biogenic amines to induce a fibromyalgia-like state of chronic muscle pain.
-
Animal Model: Female Wistar rats are commonly used.
-
Procedure: Reserpine is administered subcutaneously (s.c.) for three consecutive days (e.g., 1 mg/kg/day). This depletes monoamines such as serotonin (B10506) and norepinephrine (B1679862).[6]
-
Behavioral Assessment: Mechanical hyperalgesia is measured using the Randall-Selitto test, where increasing pressure is applied to the paw, and the pressure at which the rat withdraws its paw is recorded as the pain threshold.[6][7] Thermal hyperalgesia can be assessed using the hot plate test.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of milnacipran and pregabalin are central to their effects in these animal models.
Milnacipran's Mechanism of Action
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI).[8] By blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of descending pain-modulating pathways, it enhances the inhibitory signaling to the dorsal horn of the spinal cord.[9][10] This is thought to dampen the transmission of pain signals to the brain.
References
- 1. Dual reuptake inhibitor milnacipran and spinal pain pathways in fibromyalgia patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregabalin for the management of fibromyalgia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of milnacipran, duloxetine and pregabalin in the formalin pain test and in a model of stress-induced ultrasonic vocalizations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibromyalgia Animal Models Using Intermittent Cold and Psychological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways [mdpi.com]
- 8. Lyrica for Fibromyalgia Treatment: Side Effects, Benefits [webmd.com]
- 9. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregabalin for fibromyalgia: Some relief but no cure | MDedge [mdedge.com]
A Comparative Guide to a Validated Stability-Indicating HPLC Method for Milnacipran Hydrochloride Analysis
This guide presents a detailed validation of a new, robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of milnacipran (B1663801) hydrochloride in bulk and pharmaceutical dosage forms. The validation has been rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The performance of this method is compared with other previously published analytical techniques for milnacipran hydrochloride, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Experimental Protocol: A Novel Stability-Indicating HPLC Method
This section details the methodology for the newly validated reversed-phase HPLC (RP-HPLC) method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Column: Zodiac C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of methanol, acetonitrile, and 0.1% ortho-phosphoric acid in a ratio of 55:35:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 60-210 µg/mL for linearity studies.
-
Sample Solution (from capsules): Weigh the contents of twenty capsules to determine the average weight. Take a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution. Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.
3. Forced Degradation Studies (Specificity): To establish the stability-indicating nature of the method, forced degradation studies were conducted on this compound. The drug was subjected to stress conditions including acid hydrolysis (1N HCl), base hydrolysis (0.1N NaOH), oxidation (5% H₂O₂), thermal degradation (60°C), and photolytic degradation (exposure to UV light as per ICH Q1B guidelines).[1] The stressed samples were then analyzed by the proposed method.
Method Validation and Comparative Data
The new HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The results are summarized and compared with other reported methods in the tables below.
Table 1: Comparison of Chromatographic Conditions and Linearity
| Parameter | New Validated HPLC Method | U-HPLC Method[1] | RP-HPLC Method | Second Order Derivative UV Method |
| Column | Zodiac C18 (250x4.6mm, 5µ) | Waters Symmetry C18 (150x4.6mm, 5µ) | Zodiac C18 (250x4.6mm, 5µ) | Not Applicable |
| Mobile Phase | Methanol:Acetonitrile:0.1% OPA (55:35:10) | Gradient of Water and Methanol | Methanol:Acetonitrile:0.1% OPA (55:35:10) | 0.1 N HCl |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Applicable |
| Detection λ | 220 nm | 220 nm | 220 nm | 268.5 nm |
| Linearity Range | 60-210 µg/mL | LOQ to 0.3% of 250 µg/mL | 60-210 µg/mL | 20-100 µg/mL |
| Correlation (r²) | > 0.999 | > 0.999 | Not specified | ≥ 0.999 |
Table 2: Comparison of Accuracy, Precision, LOD, and LOQ
| Parameter | New Validated HPLC Method | U-HPLC Method[1] | RP-HPLC Method | Second Order Derivative UV Method |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.3% - 101.1% | Not specified | 98.5% - 101.6% |
| Precision (%RSD) | < 2.0% | 0.3% (Assay) | < 2.0% (Intra- and Interday) | 0.07% - 1.00% |
| LOD | Calculated based on S/N ratio | Impurities: 0.001-0.009% of 250 µg/mL | Not specified | Not specified |
| LOQ | Calculated based on S/N ratio | Impurities: 0.003-0.027% of 250 µg/mL | Not specified | Not specified |
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound as per ICH guidelines.
Caption: A flowchart illustrating the key stages in the development and ICH-compliant validation of an analytical method for this compound.
Conclusion
The newly developed and validated stability-indicating RP-HPLC method for the determination of this compound is specific, linear, accurate, precise, and robust. The forced degradation studies demonstrated that the method is highly specific for the drug in the presence of its degradation products. The validation data presented in this guide shows that the performance of this method is comparable, and in some aspects superior, to other published methods. This method can be successfully employed for routine quality control analysis and for conducting stability studies of this compound in both bulk and pharmaceutical dosage forms.
References
Milnacipran Versus Other SNRIs: A Comparative Analysis in a Rat Model of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran (B1663801) with other commonly prescribed SNRIs, namely venlafaxine (B1195380) and duloxetine, within the context of a rat model of depression. The following sections detail the neurochemical properties, behavioral effects, and underlying signaling pathways of these compounds, supported by experimental data to facilitate an objective evaluation.
Comparative Neurochemical Profile
The primary mechanism of action for SNRIs involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake transporters, leading to increased synaptic availability of these neurotransmitters. However, the potency and selectivity for these transporters vary among different SNRIs.
| Drug | SERT Ki (nM)[1] | NET Ki (nM)[1] | NE/5-HT Uptake Inhibition Ratio[2][3] |
| Milnacipran | 100 | 200 | ~1.6 |
| Venlafaxine | 24 | 496 | ~30 |
| Duloxetine | 3.5 | 18 | ~10 |
Table 1: Comparative in vitro binding affinities (Ki) and reuptake inhibition ratios for rat serotonin (SERT) and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity. The NE/5-HT ratio indicates the relative potency for norepinephrine versus serotonin reuptake inhibition.
Milnacipran exhibits a more balanced inhibition of both serotonin and norepinephrine reuptake compared to venlafaxine and duloxetine, which show a preference for the serotonin transporter[2][3]. This balanced profile of milnacipran may contribute to a different pharmacological and clinical profile.
Efficacy in Animal Models of Depression
The antidepressant potential of these compounds is often evaluated in rodent models that mimic aspects of human depression. Key behavioral assays include the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT), which assess behavioral despair and anhedonia, respectively.
While direct head-to-head comparative studies in rat models are limited, the available data from various studies provide insights into their relative efficacy.
| Drug | Forced Swim Test (Immobility Time) | Sucrose Preference Test (Sucrose Preference) |
| Milnacipran | Significant reduction | Significant increase |
| Venlafaxine | Significant reduction[4] | Significant increase |
| Duloxetine | Significant reduction | Significant increase |
Table 2: Summary of Behavioral Effects in Rat Models of Depression. This table summarizes the general findings from various studies. Direct comparative quantitative data is limited.
Effects on Locomotor Activity
A crucial aspect of antidepressant evaluation is the assessment of potential side effects, such as changes in locomotor activity. An ideal antidepressant should not induce significant motor stimulation or sedation at therapeutic doses.
| Drug | Effect on Locomotor Activity in Rats |
| Milnacipran | Minimal to no significant effect at antidepressant-effective doses |
| Venlafaxine | Can produce biphasic effects, with low doses sometimes decreasing and high doses increasing activity[5] |
| Duloxetine | Generally does not produce significant changes in locomotor activity at antidepressant-effective doses |
Table 3: Comparative Effects on Locomotor Activity in Rats.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experimental procedures are provided below.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used paradigm to induce a depressive-like state in rodents.
Workflow for Chronic Unpredictable Mild Stress (CUMS) Model
Caption: Workflow of the Chronic Unpredictable Mild Stress (CUMS) protocol.
Procedure:
-
Acclimation: Male Wistar or Sprague-Dawley rats are single-housed and acclimated to the vivarium conditions for at least one week.
-
Baseline Testing: Baseline measurements for sucrose preference and performance in the forced swim test are recorded.
-
Stress Regimen: For a period of 3 to 8 weeks, rats are subjected to a variable sequence of mild stressors daily. Examples of stressors include:
-
Cage tilt (45°) for 1-3 hours.
-
Wet bedding (200 ml of water in the cage) for 1-3 hours.
-
Reversal of the light/dark cycle.
-
Food or water deprivation for 12-24 hours.
-
Forced swimming in cool water (18°C) for 5 minutes.
-
-
Behavioral and Neurochemical Assessments: Following the stress period, behavioral tests are conducted to assess depressive-like phenotypes. Subsequently, brain tissue can be collected for neurochemical analyses.
Forced Swim Test (FST)
The FST is used to assess behavioral despair in rodents.
Workflow for the Forced Swim Test
Caption: Standard workflow for the rat Forced Swim Test.
Procedure:
-
Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: The test compound or vehicle is administered at specific time points before the test session (e.g., 24 hours, 5 hours, and 1 hour prior).
-
Test Session: 24 hours after the pre-test, rats are placed back in the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test is recorded and analyzed.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, the inability to experience pleasure.
Workflow for the Sucrose Preference Test
Caption: A typical workflow for conducting the Sucrose Preference Test.
Procedure:
-
Habituation: Rats are single-housed and habituated to drinking from two bottles for 48 hours. Both bottles initially contain water.
-
Sucrose Exposure: For the next 24 hours, one bottle is replaced with a 1% sucrose solution. The position of the bottles is switched after 12 hours to avoid place preference.
-
Deprivation: Prior to testing, rats are deprived of food and water for 12-24 hours to encourage drinking.
-
Test: During the test phase (typically 1-2 hours), rats have free access to both the water and the 1% sucrose solution.
-
Measurement: The amount of liquid consumed from each bottle is measured, and the sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%.
Signaling Pathways
The therapeutic effects of SNRIs are initiated by the inhibition of serotonin and norepinephrine reuptake. This leads to a cascade of downstream signaling events that are thought to underlie their antidepressant effects. A simplified representation of this pathway is illustrated below.
Simplified Downstream Signaling Pathway of SNRIs
References
- 1. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant therapy with milnacipran and venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of behavioural effects of venlafaxine and imipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS/MS Methods for Milnacipran Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of milnacipran (B1663801). The information presented is based on a review of published analytical methods and is intended to assist in the selection of the most appropriate technique for specific research and drug development needs.
Introduction to Milnacipran and its Analysis
Milnacipran is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and depression.[1] Accurate and reliable quantification of milnacipran in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Both HPLC and LC-MS/MS are powerful analytical techniques widely employed for this purpose. This guide offers a detailed comparison of their performance characteristics based on reported experimental data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for milnacipran quantification in pharmaceutical formulations is Reversed-Phase HPLC (RP-HPLC) with UV detection.
Chromatographic Conditions:
-
Mobile Phase: A frequently used mobile phase is a mixture of methanol (B129727), acetonitrile (B52724), and 0.1% o-phosphoric acid in a ratio of 55:35:10 (v/v/v), with the pH adjusted to 4.3.[2] Another reported mobile phase consists of a phosphate (B84403) buffer and acetonitrile (72:28 v/v).[3]
-
Stationary Phase: A C18 column, such as a Zodiac C18 (250 x 4.6 mm, 5 µm) or a Phenomenex Luna C18 (250 x 4.6 mm, 5 µm), is typically used.[4][2]
-
Detection: UV detection is commonly performed at 220 nm or 210 nm.[2][5]
-
Injection Volume: A typical injection volume is 20 µL.[2]
Sample Preparation (for Pharmaceutical Formulations):
-
A composite of 20 capsules is ground into a fine, uniform powder.
-
An accurately weighed amount of the powder (e.g., 100 mg) is transferred to a volumetric flask.
-
The powder is dissolved in the mobile phase, often with the aid of sonication.
-
The solution is then diluted to the final volume with the mobile phase and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[4][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for quantifying milnacipran in biological matrices like plasma and brain tissue.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6] An isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and methanol (25:75 v/v) has also been reported.[7][8]
-
Stationary Phase: A C18 column, such as an EVO-C18 (50 x 2.1 mm, 1.7 µm), or a Zorbax SB-CN (75 x 4.6 mm, 3.5 µm) is commonly used.[6][7][8]
-
Flow Rate: Flow rates are typically lower than in HPLC, for instance, 0.3 mL/min or 0.7 mL/min.[6][7][8]
-
Injection Volume: Smaller injection volumes, such as 5 µL, are common.[6]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[9]
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM) mode.
-
Transitions: The precursor to product ion transition for milnacipran is typically m/z 247.2 → 230.3 or m/z 246.8 → 100.1.[6][7][8] For the internal standard, milnacipran-d10, the transition is m/z 257.2 → 240.4 or m/z 257.2 → 110.2.[6][7]
Sample Preparation (for Biological Samples):
-
Protein Precipitation: This is a simple and common method where ice-cold acetonitrile containing an internal standard is added to the plasma or brain homogenate sample to precipitate proteins.[6][9]
-
Liquid-Liquid Extraction: This technique is also used to extract milnacipran from plasma.[7][8]
-
After extraction and centrifugation, the supernatant is collected, and an aliquot is injected into the LC-MS/MS system.[6]
Performance Comparison: HPLC vs. LC-MS/MS
The following tables summarize the key performance characteristics of HPLC and LC-MS/MS methods for milnacipran quantification based on data from various studies.
Table 1: HPLC Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 60 - 210 µg/mL | [2] |
| 25 - 75 µg/mL | [10] | |
| 10 - 60 µg/mL | [4] | |
| Correlation Coefficient (r²) | > 0.999 | [1][10] |
| Accuracy (% Recovery) | 99.1 - 101.0% | [3] |
| 101.3% | [10] | |
| Precision (%RSD) | < 2% | [5] |
| 0.70% | [10] | |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | - | - |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Values | Reference |
| Linearity Range | 1.00 - 400.00 ng/mL | [7][8] |
| 2 - 500 ng/mL | [9] | |
| Correlation Coefficient (r²) | ≥ 0.9850 | [7][8] |
| 0.9999 | [9] | |
| Accuracy (% Recovery) | 97.00 - 106.23% | [7][8] |
| Precision (%RSD) | Intra-day: 5.40 - 10.85%Inter-day: 4.40 - 8.29% | [7][8] |
| Limit of Detection (LOD) | - | - |
| Limit of Quantification (LOQ) | 1.00 ng/mL | [7] |
| 5 ng/mL | [11] |
Visualizing the Methodologies
The following diagrams illustrate the typical experimental workflow for method validation and a comparison of the key attributes of HPLC and LC-MS/MS for milnacipran analysis.
Caption: Workflow for analytical method validation.
Caption: Comparison of HPLC and LC-MS/MS attributes.
Conclusion
The choice between HPLC and LC-MS/MS for milnacipran quantification depends primarily on the application and the required sensitivity.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for the routine quality control analysis of milnacipran in bulk drug and pharmaceutical dosage forms, where concentrations are relatively high (in the µg/mL range).
-
LC-MS/MS is the superior choice for bioanalytical applications, such as pharmacokinetic studies, where the high sensitivity (down to the ng/mL level) and selectivity are necessary to accurately measure low concentrations of milnacipran in complex biological matrices like plasma. While the instrumentation is more expensive and the methodology can be more complex, its performance is unmatched for trace-level quantification.
This guide provides a foundational comparison to aid in the selection of the most appropriate analytical method. For specific applications, further method development and validation according to regulatory guidelines (e.g., ICH) are essential.
References
- 1. A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 2. pharmascholars.com [pharmascholars.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation of milnacipran in rat plasma by LC-MS/MS detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Reserpine-Induced Fibromyalgia Model for Milnacipran Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reserpine-induced fibromyalgia (FM) animal model's utility in evaluating the efficacy of milnacipran (B1663801) and alternative therapeutic agents. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
The reserpine-induced model is a well-established preclinical tool that mimics key symptoms of fibromyalgia, including chronic widespread pain, fatigue, and depressive-like behaviors.[1] This is achieved through the depletion of monoamines such as serotonin, norepinephrine, and dopamine (B1211576) in the central nervous system, a neurochemical imbalance also implicated in human fibromyalgia.[1][2] Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an FDA-approved treatment for fibromyalgia, and its mechanism of action directly counteracts the neurochemical deficits induced by reserpine (B192253).[3][4] This guide will delve into the experimental evidence supporting the use of this model for testing milnacipran and compare its performance with other potential treatments.
Comparative Efficacy of Treatments in the Reserpine-Induced Fibromyalgia Model
The following tables summarize the quantitative data from preclinical studies investigating the effects of milnacipran and alternative treatments on fibromyalgia-like symptoms in the reserpine-induced model.
| Treatment Group | Mechanical Allodynia (Paw Withdrawal Threshold in g) | Thermal Hyperalgesia (Paw Withdrawal Latency in s) | Immobility Time in Forced Swim Test (s) | Reference |
| Control | 10-12 | 10-12 | 80-100 | [3][5] |
| Reserpine (Vehicle) | 2-4 | 3-5 | 180-220 | [3][5] |
| Milnacipran (30 mg/kg) | 8-10 | 8-10 | 100-120 | [3] |
| Vanillin (100 mg/kg) | 9-11 | 9-11 | 90-110 | [3] |
| Fisetin (25 mg/kg) | Increased | Increased | Decreased | [5] |
| Pregabalin (30 mg/kg) | Increased | Not specified | Not specified | [5] |
Table 1: Comparison of Milnacipran and Alternatives on Behavioral Symptoms. Data are represented as ranges compiled from typical results in the cited literature. "Increased" or "Decreased" indicates a statistically significant improvement compared to the reserpine group, without specific values provided in the source.
| Treatment Group | Hippocampal Serotonin (5-HT) Levels | Hippocampal Wnt3a Levels | Hippocampal β-catenin Levels | Reference |
| Control | High | High | High | [3] |
| Reserpine (Vehicle) | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |
| Milnacipran (30 mg/kg) | Significantly Increased (vs. Reserpine) | Significantly Increased (vs. Reserpine) | Significantly Increased (vs. Reserpine) | [3] |
| Vanillin (100 mg/kg) | Significantly Increased (vs. Reserpine) | Significantly Increased (vs. Reserpine) | Significantly Increased (vs. Reserpine) | [3] |
Table 2: Comparison of Milnacipran and Vanillin on Key Biochemical Markers. "High" and "Significantly Decreased/Increased" are qualitative summaries of the quantitative data presented in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the induction of the fibromyalgia model and the key behavioral assays used in the cited studies.
Reserpine-Induced Fibromyalgia Model Protocol
This protocol is adapted from studies by El-Sherbaf et al. (2025) and Patil et al. (2019).[3][5]
-
Animals: Male or female Wistar rats or Swiss mice are commonly used.
-
Induction: Reserpine is administered subcutaneously at a dose of 1 mg/kg once daily for three consecutive days.[1][3] This dosage has been shown to reliably induce fibromyalgia-like symptoms.
-
Timeline: Behavioral and biochemical testing is typically initiated on the fourth day after the first reserpine injection and can be continued for several weeks to assess the chronic effects of treatments.
Behavioral Assays
-
Mechanical Allodynia (von Frey Test): This test assesses changes in sensitivity to a non-painful mechanical stimulus. Animals are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.[3]
-
Thermal Hyperalgesia (Hot Plate Test): This assay measures the latency to a painful thermal stimulus. The animal is placed on a heated surface (typically 55°C), and the time until it licks its paw or jumps is recorded as the paw withdrawal latency.[3]
-
Depressive-like Behavior (Forced Swim Test): This test is used to evaluate behavioral despair. The animal is placed in a cylinder of water from which it cannot escape. The duration of immobility (floating without struggling) is measured over a set period (e.g., 5 minutes). A longer immobility time is interpreted as a sign of depressive-like behavior.[3]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the reserpine-induced fibromyalgia model and the typical experimental workflow for drug evaluation.
Caption: Mechanism of Reserpine and Milnacipran in Fibromyalgia Model.
Caption: Wnt/β-catenin Signaling in Reserpine-Induced Depression.
Caption: Preclinical Evaluation Workflow for Fibromyalgia Treatments.
Conclusion
The reserpine-induced fibromyalgia model serves as a robust and valid tool for the preclinical evaluation of milnacipran and other potential therapeutics. The model effectively recapitulates the core symptoms of fibromyalgia, and the underlying monoamine depletion mechanism aligns with the therapeutic action of milnacipran. The comparative data presented here demonstrate that milnacipran significantly ameliorates pain and depressive-like behaviors in this model, with an efficacy comparable to other potential treatments like vanillin. The detailed protocols and workflow diagrams provided in this guide offer a framework for researchers to design and conduct their own studies, contributing to the development of novel and more effective treatments for fibromyalgia.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milnacipran for the Treatment of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of reserpine-induced fibromyalgia via ROS and serotonergic pathway modulation by fisetin, a plant flavonoid polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Milnacipran Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Milnacipran Hydrochloride. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
This compound is a toxic compound if swallowed or inhaled and can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[1] It is also very toxic to aquatic life.[1] Due to these hazards, stringent safety measures must be observed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | Protects against dust particles and potential splashes, preventing serious eye damage.[1] |
| Hand Protection | Wear chemical impermeable gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves prior to use and change them frequently, especially if contact with the substance occurs. | Prevents skin contact, which can cause irritation and allergic reactions.[1] |
| Body Protection | Wear a protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] For powdered substances like this compound, a respirator with a particulate filter (e.g., N95, P95, or better) is appropriate for non-oil aerosol environments. A full-face respirator offers a higher level of protection. | Protects against the inhalation of toxic dust particles.[1] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is critical for maintaining a safe laboratory environment.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Do not breathe dust, vapor, mist, or gas.[2]
-
Do not ingest. If swallowed, seek immediate medical assistance.[2]
-
Wash hands thoroughly after handling.[3]
-
-
Storage:
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical advice/attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
| Spill | Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Avoid release into the environment.[2] |
Disposal Plan
This compound is classified as a toxic solid, organic, n.o.s. for transport purposes under UN number 2811.[2]
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Due to its toxicity, it is likely to be considered hazardous waste.
-
Disposal Method:
-
Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not allow the product to enter drains.[2]
-
Contaminated packaging should be treated as the product itself. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Experimental Workflow for a this compound Spill
The following diagram outlines the procedural steps for safely managing a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
